molecular formula C9H9N3 B3426537 4-(p-Tolyl)-1H-1,2,3-triazole CAS No. 5301-96-2

4-(p-Tolyl)-1H-1,2,3-triazole

Katalognummer: B3426537
CAS-Nummer: 5301-96-2
Molekulargewicht: 159.19 g/mol
InChI-Schlüssel: ZPCIKQLLQORQCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(p-Tolyl)-1H-1,2,3-triazole (: 5301-96-2) is a high-purity, nitrogen-containing heterocyclic compound supplied for research applications. The 1,2,3-triazole core is a privileged structure in medicinal chemistry known for its high chemical stability, strong dipole moment, and ability to participate in hydrogen bonding, which allows it to mimic amide bonds and effectively interact with biological targets . This makes it a valuable scaffold in drug discovery, organic synthesis, and the development of novel functional materials . Recent scientific investigations highlight its significant research value, particularly when complexed with metal ions. A 2025 study demonstrated that novel coordination compounds derived from a related TTM ligand (1-p-Tolyl-1H-1,2,3-triazol-4-yl-methanol) exhibited enhanced biological activity upon complexation with metals like Cu(II), Zn(II), Ni(II), and Co(II) . These complexes, which involve coordination through the nitrogen atom of the triazole ring, showed promising in vitro anticancer activity against breast cancer (MCF-7), hepatocellular carcinoma (Hep-G2), and colon cancer (HCT-116) cell lines, with the copper complex (TTMCu) showing the highest potency . Furthermore, the TTMCu complex displayed superior antibacterial and antifungal activity, matching the efficacy of standard reference drugs . The compound serves as a key building block for constructing more complex molecules via click chemistry and other synthetic routes, enabling the exploration of structure-activity relationships in various research fields . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(4-methylphenyl)-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-7-2-4-8(5-3-7)9-6-10-12-11-9/h2-6H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCIKQLLQORQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344093
Record name 4-(p-Tolyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5301-96-2
Record name 4-(p-Tolyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(p-tolyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Imperative of Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the 1,2,3-triazole moiety, a five-membered ring with three nitrogen atoms, has emerged as a uniquely valuable scaffold. Its prevalence is a direct result of the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," a reaction celebrated for its high efficiency, regioselectivity, and biocompatibility.[1][2] The resulting triazole core is not merely a linker; it is a rigid, planar structure with a significant dipole moment, capable of engaging in hydrogen bonding and π-stacking interactions, making it a privileged component in the design of bioactive molecules and functional materials.

This guide provides a detailed spectroscopic analysis of a representative member of this class, 4-(p-tolyl)-1H-1,2,3-triazole. Understanding the nuclear magnetic resonance (NMR) and infrared (IR) spectral signatures of this fundamental structure is critical for researchers engaged in the synthesis and application of triazole derivatives. Herein, we move beyond a simple recitation of data, offering a rationale for the observed spectral features, grounded in the principles of chemical structure and electronic environment.

Synthesis Pathway: The "Click" Chemistry Approach

The most common and efficient route to synthesize 4-substituted-1H-1,2,3-triazoles is the CuAAC reaction.[3] This involves the reaction of a terminal alkyne with an azide. For this compound, the synthesis involves the cycloaddition of 1-ethynyl-4-methylbenzene (p-tolylacetylene) and an azide source, typically in the presence of a Cu(I) catalyst.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product p_tolylacetylene p-Tolylacetylene catalyst Cu(I) Source (e.g., CuSO4/Sodium Ascorbate) p_tolylacetylene->catalyst azide Azide Source (e.g., NaN3) azide->catalyst product This compound catalyst->product

Caption: Synthetic workflow for this compound via CuAAC.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is a cornerstone technique for determining the structure of organic molecules by providing information about the number, connectivity, and chemical environment of protons.

Experimental Protocol

A sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.[4] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to prevent the exchange of the acidic N-H proton, making it more readily observable.

Spectral Interpretation

The ¹H NMR spectrum of this compound presents several distinct signals corresponding to the different proton environments in the molecule. The data presented is based on analogous structures found in the literature.[4][5]

  • Triazole N-H Proton: The proton attached to the nitrogen of the triazole ring is acidic. In a non-exchanging solvent like DMSO-d₆, this proton typically appears as a very broad singlet at a significantly downfield chemical shift, often in the range of δ 13.0-15.0 ppm. Its broadness is due to quadrupole coupling with the adjacent nitrogen atoms and potential intermolecular hydrogen bonding.

  • Triazole C-H Proton: The lone proton on the triazole ring (C5-H) is deshielded by the electronegative nitrogen atoms and the aromatic nature of the ring. It appears as a sharp singlet in the aromatic region, typically around δ 7.6-8.2 ppm.[4][6]

  • p-Tolyl Aromatic Protons: The para-substituted tolyl group gives rise to a characteristic AA'BB' system, which often simplifies to two distinct doublets.

    • The two protons (H-2', H-6') ortho to the triazole ring are in a different electronic environment than the two protons (H-3', H-5') ortho to the methyl group.

    • The protons ortho to the triazole ring are expected to be slightly more deshielded and appear as a doublet around δ 7.7 ppm.[4]

    • The protons ortho to the methyl group appear as a doublet slightly upfield, around δ 7.2 ppm.[4] Both doublets will exhibit a typical ortho-coupling constant (³J) of approximately 8 Hz.

  • Methyl Protons: The three protons of the tolyl's methyl group are equivalent and are shielded by the electron-donating nature of the aromatic ring. They appear as a sharp singlet at approximately δ 2.4 ppm.[5]

Data Summary: ¹H NMR
Chemical Shift (δ, ppm)MultiplicityAssignmentCausality
~14.0 (in DMSO-d₆)Broad SingletN-H (Triazole)Acidic proton on electronegative nitrogen, involved in H-bonding.
~7.9SingletC5-H (Triazole)Deshielded by adjacent N atoms and ring aromaticity.
~7.7Doublet (J ≈ 8 Hz)H-2', H-6' (Tolyl)Aromatic protons ortho to the electron-withdrawing triazole substituent.
~7.2Doublet (J ≈ 8 Hz)H-3', H-5' (Tolyl)Aromatic protons ortho to the electron-donating methyl group.
~2.4Singlet-CH₃ (Tolyl)Protons of a benzylic methyl group.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol

The sample is prepared as for ¹H NMR. The spectrum is typically acquired in a proton-decoupled mode to ensure that each signal appears as a singlet, simplifying interpretation. Spectrometer frequencies of 75 MHz or 100 MHz are common.[4]

Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals for the eight unique carbon atoms in this compound.

  • Triazole Carbons:

    • C4 (Substituted): The carbon atom of the triazole ring attached to the tolyl group is significantly deshielded and will appear downfield, typically in the range of δ 146-149 ppm.[4]

    • C5 (Unsubstituted): The carbon atom bearing the proton (C-H) is less deshielded than C4 and is expected around δ 119-122 ppm.[5]

  • p-Tolyl Carbons:

    • C4' (Methyl-bearing): The aromatic carbon attached to the methyl group is expected around δ 138-140 ppm.

    • C1' (Triazole-bearing): The ipso-carbon attached to the triazole ring will be found in the range of δ 128-131 ppm.

    • C3', C5': The two equivalent carbons ortho to the methyl group are expected around δ 129-130 ppm.[5]

    • C2', C6': The two equivalent carbons ortho to the triazole ring will appear at a chemical shift of approximately δ 125-126 ppm.[5]

  • Methyl Carbon: The carbon of the methyl group is the most shielded and will appear far upfield, typically around δ 21 ppm.[5]

Data Summary: ¹³C NMR
Chemical Shift (δ, ppm)AssignmentCausality
~148C4 (Triazole)Aromatic carbon in a heteroaromatic ring, bonded to another ring system.
~139C4' (Tolyl)Aromatic carbon bonded to the electron-donating methyl group.
~130C1' (Tolyl)Ipso-carbon, its shift influenced by the triazole substituent.
~129.5C3', C5' (Tolyl)Aromatic CH carbons.
~125.5C2', C6' (Tolyl)Aromatic CH carbons.
~120C5 (Triazole)Aromatic CH carbon in a heteroaromatic ring.
~21-CH₃ (Tolyl)Aliphatic carbon of a benzylic methyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are characteristic of the specific functional groups present.

Experimental Protocol

The IR spectrum is typically obtained by preparing a potassium bromide (KBr) pellet containing a small amount of the solid sample or by analyzing the sample as a mull. The spectrum is scanned over the mid-infrared range (4000-400 cm⁻¹).[4]

Spectral Interpretation

The IR spectrum provides a distinct fingerprint for this compound, confirming the presence of key functional groups.

G workflow Sample Preparation (KBr Pellet) IR Spectrometer Analysis Data Acquisition (4000-400 cm⁻¹) Spectrum Interpretation

Caption: Experimental workflow for Infrared (IR) Spectroscopy.

  • N-H Stretch: A prominent, broad absorption band is expected in the region of 3100-3300 cm⁻¹ , characteristic of the N-H stretching vibration.[7] The broadening is a result of intermolecular hydrogen bonding in the solid state.

  • Aromatic C-H Stretch: A sharp band or series of bands will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ), corresponding to the C-H stretching vibrations of the tolyl and triazole rings.[4]

  • Aliphatic C-H Stretch: Absorption bands corresponding to the asymmetric and symmetric stretching of the methyl group's C-H bonds will be observed just below 3000 cm⁻¹, in the range of 2850-2970 cm⁻¹ .[4]

  • Ring Stretching (C=C, C=N): The "fingerprint region" below 1650 cm⁻¹ contains several important bands. Vibrations from the C=C bonds of the tolyl ring and the C=N and N=N bonds of the triazole ring will appear in the 1400-1620 cm⁻¹ region.[4] Specific bands for the triazole ring are often found near 1220 cm⁻¹ (N-N=N) and 1180 cm⁻¹ (C-N).[4]

  • =C-H Out-of-Plane Bending: A strong absorption band around 820-840 cm⁻¹ is highly characteristic of the para-disubstitution pattern on the tolyl ring.[4]

Data Summary: Key IR Absorptions
Frequency (ν, cm⁻¹)AssignmentIntensity
3100-3300N-H Stretch (H-bonded)Strong, Broad
3030-3100Aromatic C-H StretchMedium, Sharp
2850-2970Aliphatic C-H StretchMedium
1450-1620C=C and C=N Ring StretchesMedium to Strong
~1220N-N=N Asymmetric StretchMedium
820-840p-Disubstituted C-H BendStrong

Conclusion: A Unified Spectroscopic Portrait

The complementary data from ¹H NMR, ¹³C NMR, and IR spectroscopy provide a comprehensive and self-validating structural confirmation of this compound. NMR spectroscopy precisely maps the carbon and proton skeletons, revealing the connectivity and electronic environment of each atom, while IR spectroscopy confirms the presence of the key functional groups that define the molecule's identity. This detailed guide serves as a foundational reference for scientists working with this important class of compounds, enabling confident characterization and facilitating the development of novel molecules for a wide array of scientific applications.

References

  • El Malah, T., El-Rashedy, A. A., Abdel-Mageid, R. E., & Shamroukh, A. H. (2026). Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. Published Article. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for a related article on triazole synthesis. RSC Publishing. [Link]

  • Venugopala, K. N., Rao, G. B. D., Bhandary, S., Pillay, M., Chopra, D., Aldhubiab, B. E., Attimarad, M., Alwassil, O. I., Harsha, S., & Mlisana, K. (2016). Design, synthesis, and characterization of (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. Drug Design, Development and Therapy. [Link]

  • Venugopala, K. N., et al. (2016). Design, synthesis, and characterization of (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl... PubMed Central. [Link]

  • El Malah, T. (2026). The synthetic route for the formation of 4-((p-tolylthio)methyl)-1H-1,2,3-triazole derivatives (10–17). ResearchGate. [Link]

  • Abdulrasool, M. M., et al. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Sravya, G., & Sridhara, C. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical, Biological and Physical Sciences. [Link]

  • Mukherjee, N., Ahammed, S., Bhadra, S., & Ranu, B. C. (2012). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction. The Royal Society of Chemistry. [Link]

  • Adam, A. M. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Academia.edu. [Link]

  • Barancelli, D. A., et al. (2021). Synthesis of 4-Arylselanyl-1H-1,2,3-triazoles from Selenium-Containing Carbinols. MDPI. [Link]

  • Adam, A. M. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. [Link]

  • Journal of the Chemical Society B. (1968). The infrared spectra of 1,2,3-triazole N-oxides. RSC Publishing. [Link]

  • Fusi, S., et al. (2021). Calculated wavenumbers cm-1 of vibrational modes of 1,2,3-triazole in... ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

Sources

An In-Depth Technical Guide to 4-(p-tolyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 4-(p-tolyl)-1H-1,2,3-triazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its core chemical identity, detail a robust and field-proven synthetic protocol via copper-catalyzed "click chemistry," provide a framework for its structural verification using standard analytical techniques, and discuss its applications as a crucial building block in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking both foundational knowledge and practical, actionable insights into the synthesis and application of this versatile molecular scaffold.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique combination of physicochemical properties—including high chemical stability, a significant dipole moment, and the ability to act as a hydrogen bond donor and acceptor—makes it an ideal component in the design of bioactive molecules.[2] The triazole moiety often serves as a bioisostere for amide bonds, enhancing metabolic stability and improving the pharmacokinetic profile of drug candidates.

This compound is a key exemplar of this class. The incorporation of the p-tolyl group provides a defined hydrophobic region and serves as a foundational structure for further functionalization, making it a valuable starting material for generating libraries of diverse compounds for high-throughput screening.

Core Compound Identification

To ensure clarity and precision, the fundamental properties of the title compound are summarized below.

IdentifierValueSource(s)
Chemical Name This compoundN/A
CAS Number 5301-96-2[3][4][5]
Molecular Formula C₉H₉N₃[4]
Molecular Weight 159.19 g/mol [3][4]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for the atoms N1 [label="N", pos="0,1.2!", fontcolor="#EA4335"]; N2 [label="N", pos="-0.8,0.6!", fontcolor="#EA4335"]; NH [label="N-H", pos="0.8,0.6!", fontcolor="#EA4335"]; C4 [label="C", pos="-0.5,-0.6!", fontcolor="#202124"]; C5 [label="C", pos="0.5,-0.6!", fontcolor="#202124"];

// Toluene ring nodes C_tolyl_1 [label="C", pos="-1.2,-1.8!", fontcolor="#202124"]; C_tolyl_2 [label="C", pos="-2.2,-1.5!", fontcolor="#202124"]; C_tolyl_3 [label="C", pos="-2.9,-2.5!", fontcolor="#202124"]; C_tolyl_4 [label="C", pos="-2.6,-3.5!", fontcolor="#202124"]; C_tolyl_5 [label="C", pos="-1.6,-3.8!", fontcolor="#202124"]; C_tolyl_6 [label="C", pos="-0.9,-2.8!", fontcolor="#202124"]; C_methyl [label="CH₃", pos="-3.4,-4.5!", fontcolor="#202124"];

// Define edges for the bonds N1 -- N2 [label=""]; N2 -- C4 [label=""]; C4 -- C5 [label="="]; C5 -- NH [label=""]; NH -- N1 [label="="];

// Bond to tolyl group C4 -- C_tolyl_1;

// Toluene ring bonds C_tolyl_1 -- C_tolyl_2 [label="="]; C_tolyl_2 -- C_tolyl_3; C_tolyl_3 -- C_tolyl_4 [label="="]; C_tolyl_4 -- C_tolyl_5; C_tolyl_5 -- C_tolyl_6 [label="="]; C_tolyl_6 -- C_tolyl_1;

// Methyl group bond C_tolyl_4 -- C_methyl; }

Figure 1: Chemical Structure of this compound.

Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient and widely adopted method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7] This reaction is the cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless. Its selection is justified by its high yields, exceptional regioselectivity (exclusively forming the 1,4-isomer), mild reaction conditions, and tolerance of a wide variety of functional groups.[8]

The synthesis of this compound proceeds via the reaction of an azide source with 1-ethynyl-4-methylbenzene (p-tolylacetylene).

Reaction Mechanism

The causality of the Cu(I) catalyst is paramount. Copper(I) interacts with the terminal alkyne to form a copper acetylide intermediate.[9] This step significantly lowers the pKa of the terminal proton and activates the alkyne for nucleophilic attack. The azide then coordinates to the copper center, bringing it into close proximity for the cycloaddition to occur, ultimately forming the stable triazole ring after protonation.[9] Some studies suggest a dinuclear copper transition state may be involved, further accelerating the reaction.[10]

CuAAC_Mechanism Alkyne p-Tolylacetylene (R-C≡CH) Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide Azide Azide Source (e.g., NaN₃) Cycloaddition Cycloaddition Transition State Azide->Cycloaddition Cu_II Cu(II) Precatalyst (e.g., CuSO₄) Cu_I Active Cu(I) Catalyst Cu_II->Cu_I Reduction Reducer Reducing Agent (e.g., Sodium Ascorbate) Reducer->Cu_I Cu_I->Cu_Acetylide Forms Cu_Acetylide->Cycloaddition Reacts with Cu_Triazolide Copper Triazolide Cycloaddition->Cu_Triazolide Product This compound Cu_Triazolide->Product Protonation Product->Cu_I Catalyst Regenerated

Figure 2: Simplified mechanism of the Cu(I)-catalyzed synthesis.

Field-Proven Experimental Protocol

This protocol describes a reliable, one-pot synthesis that is self-validating through the clear formation of product and ease of purification. It is adapted from general procedures for CuAAC reactions.[11][12]

Materials:

  • 1-ethynyl-4-methylbenzene (p-tolylacetylene)

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethynyl-4-methylbenzene (1.0 eq) and sodium azide (1.1 eq) in a 1:1 mixture of tert-butanol and water (e.g., 20 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq) and an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄·5H₂O solution. The solution will typically change color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne spot is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, add water (20 mL) to the flask and extract the product with DCM or EtOAc (3 x 20 mL).

  • Purification: Combine the organic layers and wash with saturated brine (1 x 20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Isolation: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification A 1. Dissolve Alkyne & Azide in tBuOH/H₂O B 2. Add Sodium Ascorbate (Reducer) A->B C 3. Add CuSO₄ Solution (Catalyst Precursor) B->C D 4. Stir at Room Temp & Monitor by TLC C->D E 5. Aqueous Workup & Extraction with EtOAc D->E F 6. Dry, Filter & Concentrate E->F G 7. Purify by Recrystallization or Chromatography F->G H 8. Characterize Pure Product G->H

Figure 3: Step-by-step experimental workflow for synthesis and purification.

Structural Elucidation and Data Analysis

Confirming the identity and purity of the synthesized compound is critical. The following data provide a self-validating system for characterization. The expected spectral data are inferred from the known structure and published data for closely related analogues, such as N-substituted derivatives.[11][13][14]

Spectroscopic Data
TechniqueExpected ObservationsRationale
¹H NMR ~2.4 ppm (s, 3H): -CH₃ protons. ~7.3 ppm (d, 2H): Aromatic protons ortho to the methyl group. ~7.8 ppm (d, 2H): Aromatic protons ortho to the triazole ring. ~8.0-8.5 ppm (s, 1H): C5-H proton of the triazole ring. Broad singlet (1H): N1-H of the triazole ring (may be exchangeable).The chemical shifts and splitting patterns are characteristic of the p-disubstituted benzene ring and the electron-deficient triazole ring. The triazole proton appears significantly downfield.
¹³C NMR ~21 ppm: -CH₃ carbon. ~120-130 ppm: Aromatic carbons of the tolyl group and C5 of the triazole. ~135-145 ppm: Quaternary aromatic carbons and C4 of the triazole.Provides a carbon map of the molecule, confirming the number and electronic environment of all carbon atoms.
FT-IR ~3100-3150 cm⁻¹: C-H stretch (triazole ring). ~2900-3000 cm⁻¹: C-H stretch (aromatic/methyl). ~1600, 1500 cm⁻¹: C=C stretching (aromatic ring). ~1220 cm⁻¹: N-N=N stretching vibrations.[13] Broad ~3200-3400 cm⁻¹: N-H stretch.Confirms the presence of key functional groups (N-H, aromatic rings, triazole core) through their characteristic vibrational frequencies.
Mass Spec. m/z ~159.1 [M]⁺: Molecular ion peak. m/z ~160.1 [M+H]⁺: In ESI+ mode.Confirms the molecular weight of the compound, providing definitive proof of the target molecule's formation.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a critical starting point or "scaffold" for building more complex drug candidates. Its value lies in its predictable chemistry and versatile structure.

  • Scaffold for Library Synthesis: The N-H of the triazole ring can be readily alkylated or arylated to produce large libraries of 1,4-disubstituted triazoles. This allows for systematic exploration of the chemical space around the core structure to optimize binding to biological targets.

  • Bioisosteric Replacement: As noted, the triazole ring can replace an amide bond, a common strategy to block enzymatic degradation and improve a drug's half-life.

  • Lead Generation in Oncology: Numerous studies have demonstrated that derivatives built upon the 1,2,3-triazole scaffold exhibit potent anticancer activity.[1][14][15] For instance, linking this core to other pharmacophores has yielded compounds with significant cytotoxicity against cancer cell lines like HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma).[14][15]

Drug_Discovery_Scaffold cluster_mods Chemical Modifications Core This compound Core Scaffold R1 N1-Substitution (Alkylation, Arylation) Core:f1->R1 Modify R2 Tolyl Ring Functionalization Core:f1->R2 Modify Library Diverse Chemical Library R1->Library R2->Library Screening High-Throughput Screening (e.g., Anticancer Assays) Library->Screening Lead Lead Compound for Optimization Screening->Lead

Figure 4: Role of this compound as a scaffold in drug discovery.

Conclusion

This compound is a fundamentally important heterocyclic compound whose value is unlocked through its straightforward and robust synthesis via the CuAAC reaction. Its stable, aromatic core and the versatile handle provided by the p-tolyl group make it an indispensable building block for medicinal chemists. The protocols and analytical framework presented in this guide offer a validated system for the synthesis, characterization, and strategic application of this compound in modern research and development environments.

References

  • Wikipedia. 1,2,4-Triazole. [Link]

  • Supporting Information for a scientific article. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

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  • ResearchGate. (PDF) Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. [Link]

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  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Royal Society of Chemistry. Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. [Link]

  • Frontiers. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. [Link]

  • ACS Publications. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. [Link]

  • ACS Publications. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]

  • National Institutes of Health. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]

  • ACS Omega. Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. [Link]

  • Wiley Online Library. The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. [Link]

  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • PubChem. 1-Benzyl-4-phenyl-1,2,3-triazole. [Link]

Sources

Technical Guide: Structure Elucidation of 4-(p-tolyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation of 4-(p-tolyl)-1H-1,2,3-triazole , a critical bioisostere and "click chemistry" scaffold. The analysis is structured for researchers requiring rigorous validation of the 1,4-disubstituted regioisomer against its potential 1,5-analog or N-alkylated byproducts.

Executive Summary & Compound Identity

The target compound, This compound (CAS: 5301-96-2), represents a fundamental "click" scaffold. Unlike its N-alkylated derivatives, the NH-triazole exists in a dynamic tautomeric equilibrium, complicating spectral assignment. This guide establishes a self-validating protocol to distinguish the target from the 1,5-isomer and confirm the integrity of the NH-functionality.

Property Data Diagnostic Significance
Formula C₉H₉N₃Unsaturation index = 7 (Benzene + Triazole)
MW 159.19 g/mol Molecular Ion (M⁺) in EI-MS
Melting Point 184–189 °CDifferentiates from N-benzyl derivatives (typically 140–150 °C)
Tautomerism 1H / 2HRapid exchange in solution; H-bonded network in solid state

Synthesis & Regiochemical Logic

To understand the structure, one must understand the origin. The synthesis dictates the regiochemistry. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using sodium azide and p-tolylacetylene is the industry standard for ensuring the 1,4-regioisomer .

Reaction Workflow (DOT Visualization)

The following diagram illustrates the synthetic pathway and the critical tautomeric equilibrium that defines the final structure.

G cluster_0 Precursors cluster_1 Catalytic Cycle (CuAAC) cluster_2 Tautomeric Equilibrium (Product) Alkyne p-Tolylacetylene Cu_Cat Cu(I) Catalyst (Regiocontrol: 1,4-isomer) Alkyne->Cu_Cat Azide Sodium Azide (NaN3) Azide->Cu_Cat Intermediate Cu-Triazolide Cu_Cat->Intermediate Cycloaddition Taut1 1H-Tautomer (Asymmetric) Intermediate->Taut1 Protonation (Workup) Taut2 2H-Tautomer (Symmetric) Taut1->Taut2 Fast Exchange (DMSO-d6) caption Fig 1. Synthesis of this compound via CuAAC and subsequent tautomeric equilibration.

Spectroscopic Characterization Protocols

A. Mass Spectrometry (EI-MS)

Objective: Confirm molecular weight and triazole ring stability.

  • Molecular Ion (M⁺): m/z 159 (Base peak or high intensity).

  • Fragmentation Pathway:

    • Loss of N₂ (M - 28): A signature of 1,2,3-triazoles. The peak at m/z 131 corresponds to the azirine or ketenimine intermediate.

    • Loss of HCN (M - 27 or 131 - 27): Further degradation of the heterocyclic ring.

    • Tropylium Ion: m/z 91 (C₇H₇⁺), characteristic of the tolyl moiety.

B. ¹H NMR Spectroscopy (DMSO-d₆)

Objective: Verify the 1,4-substitution pattern and the presence of the NH proton.

  • Solvent Choice: DMSO-d₆ is mandatory. In CDCl₃, the NH proton is often too broad to observe due to exchange, and solubility is lower.

Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Insight
14.8 – 15.2 Broad Singlet1HTriazole -NH Highly deshielded and exchangeable. Confirms the absence of N-alkylation.
8.30 – 8.80 Singlet1HTriazole C5-H Diagnostic for 1,4-disubstitution. A 1,5-isomer would shift this proton upfield (~7.5 ppm).
7.75 – 7.85 Doublet (

Hz)
2HAr-H (Ortho) Part of the AA'BB' system. Deshielded by the electron-deficient triazole ring.
7.25 – 7.35 Doublet (

Hz)
2HAr-H (Meta) Ortho to the methyl group.
2.35 Singlet3HTolyl -CH₃ Classic methyl resonance on an aromatic ring.

Critical Analysis of Tautomerism: In DMSO, the signal for C5-H and the aromatic protons may appear as an average of the 1H and 2H tautomers. If the exchange is slow (low temp), signals may split. At room temperature, a single set of sharp peaks for the carbon-bound protons indicates rapid equilibrium.

C. ¹³C NMR Spectroscopy

Objective: Confirm carbon count and symmetry.

  • Key Signals:

    • ~148 ppm: C4 (Quaternary carbon of triazole).

    • ~138 ppm: Aromatic C-Me.

    • ~129 ppm (2C) & ~125 ppm (2C): Aromatic CH signals.

    • ~21 ppm: Methyl carbon.[1][2]

Experimental Validation Protocol

To ensure the synthesized material is the correct NH-triazole and not a salt or isomer, follow this validation workflow:

  • TLC Screening:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: 40% Ethyl Acetate in Hexane.

    • Visualization: UV (254 nm).[3] The NH-triazole is more polar (

      
      ) than N-alkylated byproducts (
      
      
      
      ).
  • D₂O Exchange Test (NMR):

    • Add 1 drop of D₂O to the DMSO-d₆ NMR tube.

    • Result: The broad singlet at ~15 ppm must disappear . If it remains, the proton is not on Nitrogen (impurity).

  • Melting Point Verification:

    • Expected Range: 184–189 °C.

    • Note: A melting point below 160 °C strongly suggests contamination with the 1-benzyl precursor or incomplete deprotection if a protecting group strategy was used.

References

  • Synthesis and Characterization of 4-Aryl-1H-1,2,3-triazoles

    • Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.
    • URL:[Link]

  • Tautomerism in 1,2,3-Triazoles (NMR Studies)

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Click Chemistry Methodologies (CuAAC)

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Introduction: The Versatility of the 1,2,3-Triazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-(p-tolyl)-1H-1,2,3-triazole Derivatives

The 1,2,3-triazole moiety is a five-membered heterocyclic ring that has become a cornerstone in modern medicinal chemistry, drug discovery, and materials science.[1][2] This prominence is due to its unique combination of physicochemical properties: the triazole ring is metabolically stable, possesses a significant dipole moment, and can act as a hydrogen bond acceptor.[2] These features allow it to serve as a robust bioisostere for amide bonds, enhancing the pharmacological profile of lead compounds.[3] Derivatives of 1,2,3-triazole have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4]

The attachment of a p-tolyl group at the 4-position of the triazole ring introduces a lipophilic aromatic substituent that can be crucial for modulating a molecule's interaction with biological targets. This guide provides a comprehensive technical overview of the primary synthetic methodologies for constructing this compound derivatives, with a focus on the underlying mechanisms and practical experimental considerations for researchers in the field.

Core Synthetic Paradigm: The Azide-Alkyne Cycloaddition

The formation of the 1,2,3-triazole ring is most fundamentally achieved through the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (the 1,3-dipole) and an alkyne (the dipolarophile).[5][6]

The Challenge of the Thermal Reaction

The original thermal Huisgen cycloaddition requires elevated temperatures and suffers from a critical lack of regioselectivity when using asymmetric alkynes like p-tolylacetylene.[7][8] This results in a mixture of two constitutional isomers: the 1,4-disubstituted and the 1,5-disubstituted triazoles, which are often difficult to separate and represent a significant loss of efficiency.[7][9]

Caption: Thermal Huisgen cycloaddition yields a mixture of regioisomers.

The advent of catalysis revolutionized this field, leading to the development of highly regioselective methods that align with the principles of "click chemistry"—a concept introduced by K. B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[7]

Part 1: Regioselective Synthesis of 1,4-Disubstituted-4-(p-tolyl)-1H-1,2,3-triazoles

The most prevalent and reliable method for synthesizing the 1,4-disubstituted isomer is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the archetypal "click reaction" and provides exclusive access to the 1,4-regioisomer with remarkable efficiency.[8][10][11]

The CuAAC Mechanism: A Stepwise Catalytic Cycle

Unlike the concerted thermal reaction, the CuAAC proceeds through a stepwise mechanism involving copper acetylide intermediates.[12] This catalytic pathway dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version and allows it to proceed under mild, often aqueous, conditions.[7]

The currently accepted mechanism involves the following key steps:

  • Formation of a Copper(I) Acetylide: The terminal alkyne, p-tolylacetylene, reacts with a Cu(I) species to form a π-complex. Subsequent deprotonation, often facilitated by a mild base or through the formation of dinuclear copper intermediates, generates the crucial copper(I) acetylide.[12][13] This step significantly increases the nucleophilicity of the alkyne carbon.

  • Coordination and Cyclization: The organic azide coordinates to the copper center. This is followed by the formation of a six-membered copper(III) metallacycle intermediate.[7][12]

  • Ring Contraction and Product Release: The metallacycle undergoes reductive elimination to form the stable triazole ring, regenerating the Cu(I) catalyst for the next cycle.[7][14]

CuAAC_Mechanism CuI Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne p-Tolyl-C≡CH Metallacycle Six-Membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle + Azide Azide R-N₃ Product 1,4-Triazole Product Metallacycle->Product Reductive Elimination Product->CuI - Product + H⁺ Proton_Source H⁺

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Essential Reactants: Sourcing and Preparation

1. The Alkyne: p-Tolylacetylene Also known as 4-ethynyltoluene, this reactant is commercially available from major chemical suppliers.[15] Its synthesis is straightforward via standard methods such as Sonogashira coupling if required.

2. The Organic Azide (R-N₃) The diversity of the final triazole derivative is dictated by the "R" group on the organic azide. The synthesis of these azides is a critical first step.

  • From Alkyl Halides: The most common method involves the nucleophilic substitution (S_N2) of an alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO.[16]

  • From Primary Amines: While older methods using reagents like triflyl azide are effective, they carry significant explosion risks.[17] A safer, modern alternative involves the in situ generation of fluorosulfuryl azide from an imidazolium fluorosulfuryl triflate salt and sodium azide. This reagent rapidly converts primary amines to azides in minutes, sidestepping the need to isolate or store potentially explosive intermediates.[17]

  • From Aryl Halides and Anilines: Aryl azides can be prepared from anilines via diazotization followed by treatment with sodium azide. Alternatively, a copper-catalyzed reaction between aryl halides and sodium azide can be employed.[11]

A Validated Experimental Protocol for CuAAC

This general procedure is robust and can be adapted for a wide range of organic azides.

Workflow:

CuAAC_Workflow A 1. Combine Reactants (Azide, p-Tolylacetylene) in Solvent B 2. Add Catalyst System (CuSO₄·5H₂O, Na Ascorbate) A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Aqueous Workup (Dilute, Extract with Organic Solvent) C->D E 5. Isolate Product (Dry, Concentrate, Purify if needed) D->E

Caption: General experimental workflow for the CuAAC synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 equiv) and p-tolylacetylene (1.0-1.2 equiv) in a suitable solvent mixture. A common and effective system is a 1:1:4 mixture of water, t-butanol, and dichloromethane (CH₂Cl₂).[18]

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%) and sodium ascorbate (5-10 mol%). The ascorbate serves as the reducing agent to generate the active Cu(I) species in situ. This is a critical step, as it avoids the need to handle potentially unstable Cu(I) salts.[13]

  • Reaction Initiation: Add the catalyst solution to the flask containing the azide and alkyne.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Workup and Isolation: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: In many cases, the crude product is of high purity and may not require further purification.[7] If necessary, purification can be achieved by recrystallization or flash column chromatography.

Data Summary: Typical CuAAC Reaction Conditions

R-Group on AzideCatalyst (mol%)Reducing Agent (mol%)Solvent SystemTime (h)Yield (%)Reference
BenzylCuSO₄ (0.5)Na Ascorbate (1.0)tBuOH/H₂O (1:1)12>95[19]
PhenylCuI (0.5)-Neat (solvent-free)<0.1>98[20]
4-MethoxyphenylCuSO₄ (1.0)Na Ascorbate (5.0)DMF/H₂O892[19]
PropargylCuI (2.0)-CH₂Cl₂688[21]

Part 2: Accessing the 1,5-Regioisomer via Ruthenium Catalysis

To selectively synthesize the alternative 1,5-disubstituted-4-(p-tolyl)-1H-1,2,3-triazole isomer, a different catalytic system is required. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful and complementary method to CuAAC, affording the 1,5-isomer with high regioselectivity.[22][23]

The RuAAC Mechanism: An Oxidative Coupling Pathway

The mechanism of RuAAC is fundamentally different from that of CuAAC.[22][24]

  • π-Complex Formation: The ruthenium(II) catalyst, typically a complex like CpRuCl(PPh₃)₂ (where Cp is pentamethylcyclopentadienyl), activates the alkyne via the formation of a π-complex.[24]

  • Oxidative Coupling: This is followed by an oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle intermediate.[7][22] The regioselectivity is determined in this step, where the terminal nitrogen of the azide bonds to the internal carbon of the alkyne.

  • Reductive Elimination: The ruthenacycle then undergoes rate-determining reductive elimination to release the 1,5-disubstituted triazole product and regenerate the active Ru(II) catalyst.[7][22]

RuAAC_Mechanism RuII [Cp*RuCl] Catalyst Ru_Pi_Complex Ru(II)-Alkyne π-Complex RuII->Ru_Pi_Complex + Alkyne Alkyne p-Tolyl-C≡CH Ruthenacycle Six-Membered Ruthenacycle Ru_Pi_Complex->Ruthenacycle + Azide (Oxidative Coupling) Azide R-N₃ Product 1,5-Triazole Product Ruthenacycle->Product Reductive Elimination Product->RuII - Product

Caption: Proposed catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Experimental Protocol for RuAAC

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere (Argon), combine the organic azide (1.0 equiv), p-tolylacetylene (1.1 equiv), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-2 mol%).

  • Solvent Addition: Add a dry, degassed organic solvent such as 1,2-dichloroethane (DCE) or benzene.[24]

  • Reaction Conditions: Heat the reaction mixture to the required temperature, typically between 45-80 °C, and stir for 4-24 hours.[24][25]

  • Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to isolate the pure 1,5-disubstituted triazole.

Part 3: Structural Characterization and Isomer Differentiation

Unambiguous characterization is essential to confirm the structure and regiochemistry of the synthesized triazole derivatives.

  • NMR Spectroscopy: This is the most powerful tool for distinguishing between the 1,4- and 1,5-isomers.[26]

    • ¹H NMR: The proton on the triazole ring (H-5 for the 1,4-isomer) typically appears as a sharp singlet in a distinct region of the spectrum (often δ 7.5-8.5 ppm). The chemical shift of this proton is sensitive to the electronic environment and differs from the H-4 proton of the corresponding 1,5-isomer.

    • ¹³C NMR: The chemical shifts of the triazole ring carbons (C-4 and C-5) are also diagnostic for each isomer.

    • 2D NMR (HMBC/HSQC): Heteronuclear Multiple Bond Correlation (HMBC) experiments provide definitive proof of connectivity. For a 1,4-disubstituted-4-(p-tolyl) derivative, correlations can be observed between the triazole H-5 proton and both the triazole C-4 and the quaternary carbon of the p-tolyl group attached to C-4.

    • ¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy provides highly resolved data that can unambiguously differentiate between all possible triazole isomers.[27]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic sharp azide stretch (~2100 cm⁻¹) and the terminal alkyne C-H stretch (~3300 cm⁻¹) is a strong indicator of a successful reaction.

Conclusion and Outlook

The synthesis of this compound derivatives is dominated by catalyzed azide-alkyne cycloaddition reactions. The choice of catalyst—copper(I) or ruthenium(II)—provides exquisite control over the regiochemical outcome, allowing for the selective and high-yielding synthesis of either the 1,4- or 1,5-disubstituted isomer. The CuAAC reaction, in particular, embodies the efficiency and simplicity of click chemistry, making it the preferred route for generating diverse libraries of 1,4-disubstituted triazoles for applications in drug discovery and materials science.[2][28] The continued development of novel catalysts and safer synthetic routes for starting materials ensures that these valuable heterocyclic scaffolds will remain central to innovation in chemical and biological sciences.

References

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  • ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. International Journal of Pharmaceutical Sciences and Research. [Link]

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  • Cu(I)-catalyzed alkyne–azide 'click' cycloaddition (CuAAC): a clean, efficient, and mild synthesis of new 1,4-disubstituted 1H-1,2,3-triazole-linked 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile–. RSC Publishing. [Link]

  • CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

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  • COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. ijrpsonline.com. [Link]

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A-Senior-Application-Scientist-s-Guide-to-the-Regioselective-Synthesis-of-1,2,3-Triazole-Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, owing to its unique physicochemical properties and synthetic accessibility.[1][2][3] This guide provides an in-depth technical overview of the primary strategies for achieving regiocontrol in the synthesis of 1,2,3-triazole derivatives. We will dissect the mechanistic underpinnings of the most influential methodologies, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,4-disubstituted triazoles, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) for 1,5-disubstituted triazoles, and the catalyst-free, strain-promoted azide-alkyne cycloaddition (SPAAC). Through a detailed exploration of reaction parameters, ligand effects, and substrate scope, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to rationally design and execute the synthesis of specific triazole regioisomers for their desired applications.

The Foundational Chemistry: Huisgen 1,3-Dipolar Cycloaddition

The journey into regioselective triazole synthesis begins with the foundational Huisgen 1,3-dipolar cycloaddition.[4][5] This thermal reaction between an azide (a 1,3-dipole) and an alkyne (a dipolarophile) provides the 1,2,3-triazole core. However, a significant limitation of the thermal Huisgen cycloaddition is its lack of regioselectivity when employing unsymmetrical alkynes, which results in a mixture of 1,4- and 1,5-disubstituted regioisomers.[4][6] The high temperatures often required for this reaction also limit its applicability with sensitive substrates. These challenges spurred the development of catalyzed and modified cycloaddition reactions to achieve precise regiocontrol.

The Dawn of "Click Chemistry": Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A paradigm shift in triazole synthesis arrived with the independent discoveries by Morten Meldal and K. Barry Sharpless of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4] This reaction, often considered the cornerstone of "click chemistry," offers a highly reliable and regioselective route to 1,4-disubstituted 1,2,3-triazoles .[7][8][9]

The Causality of Regioselectivity in CuAAC

The remarkable regioselectivity of CuAAC stems from a departure from the concerted mechanism of the thermal Huisgen cycloaddition.[10][11] The catalytic cycle, while still the subject of some debate, is generally understood to involve the following key steps:

  • Formation of a Copper-Acetylide Intermediate: In the presence of a copper(I) source, a terminal alkyne is deprotonated to form a highly nucleophilic copper-acetylide species.[4][10]

  • Coordination and Activation: The azide coordinates to the copper center, bringing it into proximity with the activated alkyne. Some studies suggest a dinuclear copper transition state may be involved, where one copper atom binds the acetylide and the other activates the azide.[4]

  • Stepwise Cyclization: The terminal nitrogen of the azide attacks the internal carbon of the copper acetylide, followed by ring closure to form a six-membered copper-containing intermediate.[10][11]

  • Protonolysis and Catalyst Regeneration: Protonolysis of the copper-triazolide intermediate releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.

This stepwise, metal-mediated mechanism directs the reaction pathway exclusively towards the 1,4-regioisomer, a feat unattainable in the thermal counterpart.

Experimental Protocol: A General Procedure for CuAAC

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole from an organic azide and a terminal alkyne.

Materials:

  • Organic azide (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • Dissolve the organic azide and terminal alkyne in the chosen solvent system in a reaction vessel.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution. The in situ reduction of Cu(II) to the active Cu(I) catalyst is often preferred for convenience and stability.

  • Stir the reaction mixture at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is typically quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Self-Validation: The high regioselectivity of CuAAC should result in a single major product spot on TLC and a single major peak in the LC-MS chromatogram corresponding to the 1,4-disubstituted triazole.

The Role of Ligands in CuAAC

Ligands play a crucial role in stabilizing the copper(I) catalytic species, preventing its oxidation to the inactive copper(II) state, and accelerating the reaction rate.[12][13] Tris(triazolylmethyl)amines, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), are widely used for this purpose.[14]

CuAAC_Ligand_Effect

Accessing the "Other" Regioisomer: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While CuAAC is exceptionally effective for synthesizing 1,4-disubstituted triazoles, the synthesis of the corresponding 1,5-disubstituted regioisomers required a different catalytic approach.[15] This need was met by the development of the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).[4][16]

Mechanistic Divergence: The Key to 1,5-Regioselectivity

The RuAAC reaction proceeds through a distinct mechanism that does not involve a ruthenium-acetylide intermediate.[4][17] The currently accepted mechanism involves the following key steps:

  • Oxidative Coupling: The ruthenium catalyst facilitates the oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle intermediate.[17][18]

  • Regiodetermining Step: The formation of the first carbon-nitrogen bond occurs between the more nucleophilic carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[19] For terminal alkynes, this regioselectivity leads to the formation of the 1,5-disubstituted pattern.

  • Reductive Elimination: The rate-determining step is the reductive elimination from the ruthenacycle, which releases the 1,5-disubstituted 1,2,3-triazole and regenerates the active ruthenium catalyst.[17]

A significant advantage of RuAAC is its ability to catalyze the cycloaddition of both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles.[17][20]

Experimental Protocol: A General Procedure for RuAAC

Objective: To synthesize a 1,5-disubstituted 1,2,3-triazole from an organic azide and a terminal alkyne.

Materials:

  • Organic azide (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Ruthenium catalyst (e.g., [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]) (1-2 mol%)

  • Solvent (e.g., Toluene, Benzene, DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the organic azide, terminal alkyne, and the ruthenium catalyst.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C). The reaction can also be performed under microwave irradiation to shorten reaction times.[21]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Self-Validation: The high regioselectivity of RuAAC should yield a single major product corresponding to the 1,5-disubstituted triazole.

RuAAC_Mechanism

Comparison of CuAAC and RuAAC
FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Regioisomer 1,4-Disubstituted1,5-Disubstituted
Alkyne Scope Terminal Alkynes OnlyTerminal and Internal Alkynes
Mechanism Stepwise, via Cu-acetylideConcerted, via Ruthenacycle
Catalyst Cu(I) saltsRu(II) complexes
Reaction Conditions Often room temperatureTypically requires heating

Metal-Free Regioselective Synthesis: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in biological systems where the cytotoxicity of metal catalysts is a concern, the strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful bioorthogonal reaction.[][23][24] SPAAC is a metal-free reaction that relies on the high ring strain of a cyclooctyne to accelerate the cycloaddition with an azide.[23][25]

The Driving Force of SPAAC: Ring Strain

The significant deviation from the ideal 180° bond angle of a linear alkyne within the eight-membered ring of a cyclooctyne creates substantial ring strain.[23] This stored energy is released upon the [3+2] cycloaddition with an azide, providing a large thermodynamic driving force for the reaction and lowering the activation energy.[23][26] This allows the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.

Regioselectivity in SPAAC

Unlike its catalyzed counterparts, SPAAC generally results in a mixture of regioisomers. The degree of regioselectivity can be influenced by the specific structure of the cyclooctyne and the electronic properties of the azide. However, for many bioconjugation applications where the primary goal is covalent linkage, the formation of a regioisomeric mixture is often acceptable.

Experimental Protocol: A General Procedure for SPAAC in Bioconjugation

Objective: To label an azide-modified biomolecule with a cyclooctyne-containing probe.

Materials:

  • Azide-modified biomolecule (e.g., protein, nucleic acid) in a suitable buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-containing probe (e.g., DBCO-fluorophore) dissolved in a biocompatible solvent (e.g., DMSO)

Procedure:

  • To a solution of the azide-modified biomolecule, add the cyclooctyne-containing probe. A 2- to 10-fold molar excess of the probe is a common starting point.

  • Incubate the reaction mixture at room temperature or 37 °C for 1-12 hours.

  • The progress of the labeling can be monitored by techniques appropriate for the biomolecule and probe (e.g., fluorescence imaging, gel electrophoresis, mass spectrometry).

  • If necessary, unreacted probe can be removed by size-exclusion chromatography, dialysis, or precipitation.

Self-Validation: Successful conjugation is confirmed by the detection of the probe's signal (e.g., fluorescence) associated with the target biomolecule.

SPAAC_Workflow

Applications in Drug Development and Beyond

The ability to regioselectively synthesize 1,2,3-triazole derivatives has had a profound impact on drug discovery and development.[1][3][27][28] The triazole ring is a bioisostere for the amide bond, offering improved metabolic stability and pharmacokinetic properties.[1] The CuAAC and RuAAC reactions are invaluable tools for generating libraries of compounds for high-throughput screening, while SPAAC has revolutionized the field of bioconjugation for applications in diagnostics and targeted drug delivery.[2][23]

Conclusion

The regioselective synthesis of 1,2,3-triazoles has evolved from a challenging synthetic problem to a set of highly reliable and predictable methodologies. The choice between CuAAC, RuAAC, and SPAAC is dictated by the desired regioisomer and the context of the application. A thorough understanding of the underlying mechanisms of these powerful reactions empowers chemists to rationally design and synthesize specific triazole derivatives, accelerating innovation in medicinal chemistry, materials science, and chemical biology.

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The Alchemist's Guide to the [3+2] Cycloaddition: Synthesizing 1,2,3-Triazoles for the Frontiers of Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core, a five-membered heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry. Its remarkable stability, capacity for hydrogen bonding, and dipole moment make it an ideal linker and pharmacophore in the design of novel therapeutics. The advent of "click chemistry," a term coined by K. Barry Sharpless, revolutionized access to this versatile structure, with the [3+2] cycloaddition of azides and alkynes standing as its premier example.[1] This guide provides a comprehensive technical overview of the two most powerful catalytic variants of this reaction: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). We will delve into the mechanistic underpinnings of each, provide field-proven experimental protocols, and explore their strategic applications in the rational design of next-generation pharmaceuticals.

The Power of "Click": From a Slow Thermal Reaction to a Catalytic Marvel

The foundational reaction, a thermal 1,3-dipolar cycloaddition between an azide and an alkyne, was first extensively studied by Rolf Huisgen.[2][3] However, this thermal process requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, necessitating tedious purification.[3][4] The introduction of metal catalysts dramatically altered the landscape, offering unprecedented control over regioselectivity and reaction rates, transforming the Huisgen cycloaddition into a true "click" reaction.[4][5]

Part 1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Cornerstone of Click Chemistry

The CuAAC reaction is the quintessential click reaction, renowned for its efficiency, specificity, and biocompatibility. It exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer from a terminal alkyne and an azide.[4][5] This remarkable regioselectivity and the mild reaction conditions have made it an indispensable tool for bioconjugation, drug discovery, and materials science.[6]

The Core Mechanism: A Tale of Two Coppers

While initially thought to proceed through a mononuclear copper intermediate, a growing body of evidence from kinetic and computational studies points towards a dinuclear copper mechanism.[7] This pathway better accounts for the dramatic rate acceleration observed compared to the uncatalyzed reaction.[5][7]

The catalytic cycle begins with the formation of a copper(I)-acetylide from a terminal alkyne. A second copper(I) atom then coordinates to the azide, activating it for nucleophilic attack. The two activated species are brought into proximity, facilitating the formation of a six-membered copper-containing intermediate. This intermediate then undergoes reductive elimination to yield the stable 1,4-disubstituted 1,2,3-triazole and regenerate the copper(I) catalyst.[4]

CuAAC_Mechanism cluster_0 CuAAC Catalytic Cycle Start Cu(I) Catalyst Cu_Acetylide Copper(I)-Acetylide Intermediate Start->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Azide Azide Cu_Azide_Complex Dinuclear Copper Azide-Acetylide Complex Azide->Cu_Azide_Complex Cu_Acetylide->Cu_Azide_Complex + Azide + Cu(I) Metallacycle Six-Membered Copper Metallacycle Cu_Azide_Complex->Metallacycle Cyclization Product 1,4-Triazole Metallacycle->Product Reductive Elimination Product->Start Catalyst Regeneration

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

This protocol details a general procedure for the synthesis of a small molecule 1,4-disubstituted 1,2,3-triazole.

Materials:

  • Azide (1.0 equiv)

  • Terminal Alkyne (1.0-1.2 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water) to achieve a concentration of approximately 0.1-0.5 M.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.5 M).

  • Reaction Initiation: To the stirring solution of azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution. The in situ reduction of Cu(II) to the active Cu(I) species is often visually indicated by a color change.[5]

  • Reaction Monitoring: The reaction is typically stirred at room temperature and can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.[8]

Self-Validation: The exclusive formation of the 1,4-regioisomer can be confirmed by 1D and 2D NMR spectroscopy (NOESY or HMBC). The high yield and clean reaction profile are hallmarks of a successful CuAAC reaction.

The Role of Ligands in CuAAC

The use of ligands in CuAAC can significantly enhance the reaction rate, stabilize the Cu(I) catalytic species from oxidation, and prevent catalyst aggregation.[5] Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are among the most effective and commonly used ligands.[6][9]

LigandKey Features & Applications
TBTA Highly effective in organic solvents. Stabilizes Cu(I) and accelerates the reaction.
THPTA Water-soluble, making it ideal for bioconjugation in aqueous buffers. Reduces copper-mediated cytotoxicity.[6][9]
BTTAA A more advanced ligand that can further accelerate the reaction and allow for lower copper concentrations.

Protocol for Bioconjugation of a Peptide: This protocol provides a general guideline for labeling an alkyne-modified peptide with an azide-containing fluorescent dye.

Materials:

  • Alkyne-modified peptide (1 equiv)

  • Azide-functionalized dye (1.5-2 equiv)

  • THPTA (5 equiv relative to copper)

  • Copper(II) Sulfate (1 equiv relative to peptide)

  • Sodium Ascorbate (10-20 equiv relative to copper)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the peptide, dye, THPTA, CuSO₄, and sodium ascorbate in the appropriate buffer or a compatible co-solvent like DMSO.

  • Pre-complexation: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions and let them stand for a few minutes to form the copper-ligand complex.[10]

  • Reaction Mixture: To the alkyne-modified peptide solution, add the azide-functionalized dye.

  • Initiation: Add the pre-complexed copper-THPTA solution to the peptide-dye mixture, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.[9][10]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification: The labeled peptide can be purified from excess reagents using size-exclusion chromatography or reverse-phase HPLC.

Part 2: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer

The RuAAC reaction provides a powerful and complementary approach to the CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole with high regioselectivity.[11] A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, opening the door to the synthesis of fully substituted triazoles.[11][12]

The Core Mechanism: An Oxidative Coupling Pathway

The mechanism of the RuAAC reaction is distinct from that of CuAAC. It is proposed to proceed via an oxidative coupling pathway.[11][13] The catalytic cycle is initiated by the coordination of both the azide and the alkyne to the ruthenium center. This is followed by an oxidative coupling to form a six-membered ruthenacycle intermediate. Subsequent reductive elimination releases the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[5][11]

RuAAC_Mechanism cluster_1 RuAAC Catalytic Cycle Ru_Start Ru(II) Catalyst (e.g., Cp*RuCl) Ru_Alkyne_Azide Ru-Alkyne-Azide Complex Ru_Start->Ru_Alkyne_Azide + Alkyne + Azide Ru_Metallacycle Ruthenacycle Intermediate Ru_Alkyne_Azide->Ru_Metallacycle Oxidative Coupling Ru_Product 1,5-Triazole Ru_Metallacycle->Ru_Product Reductive Elimination Ru_Product->Ru_Start Catalyst Regeneration Alkyne_Ru Alkyne (Terminal or Internal) Alkyne_Ru->Ru_Alkyne_Azide Azide_Ru Azide Azide_Ru->Ru_Alkyne_Azide

Caption: Catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Experimental Protocol: Synthesis of a 1,5-Disubstituted 1,2,3-Triazole

This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole using a common ruthenium catalyst.

Materials:

  • Azide (1.0 equiv)

  • Terminal or Internal Alkyne (1.0-1.2 equiv)

  • Ruthenium Catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD)) (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (e.g., Cp*RuCl(COD)) in the anhydrous, degassed solvent.

  • Reagent Addition: Add the azide followed by the alkyne to the catalyst solution.

  • Reaction Conditions: The reaction mixture is typically heated to a temperature between 60-100 °C. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure 1,5-disubstituted or fully substituted 1,2,3-triazole.[11][13]

Self-Validation: The regioselectivity of the product can be unequivocally determined by NMR spectroscopy. The reaction's success is marked by a high conversion to the desired 1,5-isomer.

Comparison of CuAAC and RuAAC
FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Regioselectivity 1,4-disubstituted1,5-disubstituted
Alkyne Substrate Terminal alkynes onlyTerminal and internal alkynes
Catalyst Cu(I) salts (often generated in situ)Ru(II) complexes (e.g., Cp*RuCl)
Reaction Conditions Mild, often aqueous, room temperatureAnhydrous, often requires heating
Primary Application Bioconjugation, general synthesisSynthesis of specific regioisomers, fully substituted triazoles

Part 3: Strategic Applications in Drug Development

The modular nature of the [3+2] cycloaddition has made it a powerful engine for drug discovery.[14]

  • Lead Discovery and Optimization: The ability to rapidly synthesize large libraries of triazole-containing compounds allows for efficient high-throughput screening and exploration of structure-activity relationships (SAR).[14][15]

  • Fragment-Based Drug Discovery (FBDD): The triazole linkage is ideal for connecting small molecular fragments that bind to a biological target, enabling the construction of potent lead compounds.[15]

  • Peptidomimetics: The 1,2,3-triazole ring is an excellent isostere for the amide bond, offering increased stability against enzymatic degradation.[16]

  • Bioconjugation: CuAAC is widely used to link drugs to targeting moieties such as antibodies (Antibody-Drug Conjugates or ADCs) or to modify biomolecules for imaging and diagnostic purposes.[17][18]

Troubleshooting Common Issues

ProblemPotential CauseSolution
Low or No Yield (CuAAC) Oxidation of Cu(I) to inactive Cu(II)Degas solvents, use a fresh solution of sodium ascorbate, increase ligand concentration.[1]
Poor solubility of reagentsScreen different solvent systems (e.g., DMSO, DMF).
Formation of Side Products Oxidative homocoupling of the alkyneEnsure an excess of reducing agent (sodium ascorbate).[5]
Low Yield (RuAAC) Catalyst deactivation by oxygenEnsure rigorous inert atmosphere conditions and use freshly distilled, degassed solvents.[19]
Inappropriate solventScreen aprotic solvents like toluene, dioxane, or THF.[11]

Conclusion

The copper- and ruthenium-catalyzed [3+2] cycloadditions of azides and alkynes are among the most powerful and versatile transformations in modern organic synthesis. Their high efficiency, functional group tolerance, and predictable regioselectivity have firmly established them as indispensable tools in the arsenal of medicinal chemists. By understanding the underlying mechanisms and mastering the experimental protocols, researchers can leverage this remarkable chemistry to accelerate the discovery and development of innovative therapeutics that address unmet medical needs.

References

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  • A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction | Organic Letters - ACS Publications. (URL: [Link])

  • Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. (URL: [Link])

  • Advances in click chemistry for drug discovery and development. (URL: [Link])

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC. (URL: [Link])

  • Huisgen's 1,3-dipolar cycloaddition of azides and alkynes to give triazoles - ResearchGate. (URL: [Link])

  • THETA as an Efficient Cu-Binding Ligand for Manual and Automated “Click” Synthesis: the Rufinamide Case | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?. (URL: [Link])

  • Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition - MDPI. (URL: [Link])

  • Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction | ACS Omega. (URL: [Link])

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (URL: [Link])

  • Alkyne-Azide Click Chemistry Protocol for ADCs - AxisPharm. (URL: [Link])

  • Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction - ResearchGate. (URL: [Link])

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - MDPI. (URL: [Link])

  • CuAAC click triazole synthesis - laboratory experiment - YouTube. (URL: [Link])

  • Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC. (URL: [Link])

  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition) - Reddit. (URL: [Link])

  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex - MDPI. (URL: [Link])

  • Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia - ResearchGate. (URL: [Link])

  • The "click" reaction in the synthesis of 1,2,3-triazoles: Chemical aspects and applications | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC. (URL: [Link])

  • Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines - research.chalmers.se. (URL: [Link])

  • Azide-alkyne Huisgen cycloaddition - Wikipedia. (URL: [Link])

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach | ACS Omega. (URL: [Link])

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1,3-Dipolar Cycloaddition for 1,2,3-Triazole Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3-triazole moiety is a cornerstone of modern pharmacophore design, serving as a bioisostere for amide bonds while offering superior metabolic stability and hydrogen-bonding capabilities. While the thermal Huisgen cycloaddition (1961) provided the theoretical framework, it lacked the regioselectivity required for precision synthesis.

This guide focuses on the two catalytic pillars that resolved this limitation:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Delivers 1,4-disubstituted triazoles.[1]

  • RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition): Delivers 1,5-disubstituted triazoles.[1][2][3][4][5][6]

This document moves beyond basic textbook definitions, providing optimized protocols, mechanistic insights for troubleshooting, and safety frameworks for handling organic azides.

Mechanistic Deep Dive: The "Why" Behind the Protocol

To optimize reaction conditions, one must understand the catalytic cycles. The choice of ligand and solvent is directly dictated by the stability of the metal intermediates described below.

The Dinuclear Copper Mechanism (CuAAC)

Early models proposed a mononuclear copper pathway. However, kinetic isotope studies and heat-flow calorimetry have firmly established that the reaction operates via a dinuclear copper intermediate .

  • Implication for Lab: This explains why second-order kinetics regarding copper are often observed and why maintaining a high local concentration of Cu(I) (via ligands) is critical for rate acceleration.

  • The Pathway:

    • Formation of

      
      -bound Cu(I)-acetylide.[7]
      
    • Recruitment of a second Cu(I) atom to form a

      
      -complex (the active catalyst).[7]
      
    • Reversible coordination of the azide.[7]

    • Formation of a nucleophilic metallacycle.

    • Ring contraction and protonolysis to release the 1,4-triazole.

The Ruthenium Oxidative Coupling (RuAAC)

Unlike CuAAC, RuAAC tolerates internal alkynes and proceeds via an oxidative coupling mechanism.[1][3]

  • The Pathway:

    • Displacement of spectator ligands by alkyne and azide.

    • Oxidative coupling to form a six-membered ruthenacycle (controlling 1,5-regioselectivity via steric demands).

    • Reductive elimination releases the product.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of CuAAC and RuAAC, highlighting the critical intermediates that dictate regioselectivity.

Triazole_Mechanisms cluster_Cu CuAAC (1,4-Regioselective) cluster_Ru RuAAC (1,5-Regioselective) Start Azide (R-N3) + Alkyne Cu_Step1 σ-Cu-Acetylide Formation Start->Cu_Step1 Cu(I) Catalyst Ru_Step1 Ru-Azide-Alkyne Coordination Start->Ru_Step1 Cp*RuCl Catalyst Cu_Step2 Dinuclear Cu-Complex (Active Catalyst) Cu_Step1->Cu_Step2 Cu_Step3 Cu-Metallacycle (3,4-Cu-bridged) Cu_Step2->Cu_Step3 Product_14 1,4-Disubstituted Triazole Cu_Step3->Product_14 Ru_Step2 Oxidative Coupling (Ruthenacycle) Ru_Step1->Ru_Step2 Ru_Step3 Reductive Elimination Ru_Step2->Ru_Step3 Product_15 1,5-Disubstituted Triazole Ru_Step3->Product_15

Figure 1: Divergent mechanistic pathways for Copper (blue) and Ruthenium (red) catalyzed cycloadditions.

Reaction Engineering: Ligands & Conditions

Success in triazole synthesis depends on protecting the Cu(I) oxidation state from oxygen and preventing disproportionation. The following table summarizes the strategic selection of ligands.

Table 1: Ligand Selection Matrix for CuAAC

LigandSolubility ProfileReaction SpeedBest ApplicationSenior Scientist Note
TBTA Organic (DMSO/tBuOH)ModerateSmall molecule synthesisPoor water solubility often leads to precipitation; toxic to cells.
THPTA Water SolubleFastBioconjugation, Protein labelingThe gold standard for aqueous click.[8] Acts as a sacrificial reductant against ROS.
BTTAA Water SolubleVery FastIn vivo labeling, dilute conditionsSuperior kinetics to THPTA; recommended for low-concentration (<50 µM) reactants.
BTTES Water SolubleFastLive cell labelingLower cell toxicity than TBTA; chelates Cu(I) effectively to prevent membrane damage.

Standard Operating Procedures (SOPs)

Protocol A: Standard Preparative CuAAC (Organic/Mixed Solvent)

Application: Synthesis of drug intermediates or materials (mg to gram scale). Reagents: CuSO₄·5H₂O, Sodium Ascorbate (NaAsc), TBTA.

  • Stoichiometry: Alkyne (1.0 equiv), Azide (1.0–1.1 equiv).

  • Catalyst Prep:

    • Prepare a 0.1 M solution of CuSO₄ in water.[8]

    • Prepare a 0.1 M solution of TBTA in DMSO.

    • Crucial Step: Premix CuSO₄ and TBTA (1:1.1 ratio) before adding to the reaction. This pre-complexation prevents immediate oxidation or precipitation of copper.

  • Solvent System: tBuOH:H₂O (1:1). Why? This mixture solubilizes organic substrates while dissolving the ascorbate.

  • Execution:

    • Dissolve Alkyne and Azide in the solvent mixture.

    • Add the Cu-TBTA complex (1–5 mol%).[9]

    • Add Sodium Ascorbate (freshly prepared 1 M stock) to reach 10–20 mol%.

    • Stir at RT for 4–16 hours.

  • Workup: Dilute with water. If the product precipitates, filter. If not, extract with EtOAc. Use an EDTA wash (0.1 M, pH 7) to remove residual copper (blue tint).

Protocol B: Bioconjugation CuAAC (Aqueous/Dilute)

Application: Labeling proteins or DNA (µM scale). Reagents: CuSO₄, THPTA, NaAsc, Aminoguanidine.[9]

  • Buffer: PBS or HEPES (pH 7.4). Avoid buffers with strong chelators (EDTA/EGTA) initially.

  • Cocktail Preparation (The "Click Mix"):

    • CuSO₄ (final conc: 100 µM).[10]

    • THPTA (final conc: 500 µM). Ratio Cu:Ligand must be 1:5 to protect biomolecules.

    • Aminoguanidine (final conc: 5 mM).[11] Why? It scavenges dehydroascorbate byproducts that can crosslink lysine residues on proteins.

    • Sodium Ascorbate (final conc: 5 mM).[11] Add last.

  • Execution:

    • Add the "Click Mix" to the protein-alkyne/azide solution.

    • Incubate 1 hour at RT (protect from light).

  • Purification: Desalt via spin column or dialysis to remove copper and excess reagents.

Protocol C: RuAAC for 1,5-Disubstituted Triazoles

Application: Accessing the complementary regioisomer.[12] Catalyst: Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienyl ruthenium(II) chloride bis(triphenylphosphine)).[4]

  • Conditions: Strictly anhydrous is not required, but oxygen exclusion is beneficial.

  • Solvent: Dioxane, THF, or Toluene.

  • Execution:

    • Mix Azide (1.0 equiv) and Alkyne (1.0 equiv).

    • Add Cp*RuCl(PPh₃)₂ (1–2 mol%).[3]

    • Heat to 60–80°C. Note: Room temperature reactions are possible with the more active Cp*RuCl(COD) catalyst.

  • Workup: Solvent evaporation and silica gel chromatography.

Safety & Troubleshooting

The "Rule of Six" and C/N Ratio

Organic azides are potentially explosive. Before synthesis, validate the safety of your azide using the Carbon/Nitrogen ratio equation:



  • Rule: If the ratio is < 3, the azide is unstable.[13]

  • Action: Never isolate unstable azides. Generate them in situ or store in dilute solution (< 0.5 M).

  • Rule of Six: A molecule should have at least 6 carbons per energetic functional group (azide) to be handled safely.[13][14][15]

Troubleshooting Logic

Troubleshooting Problem Reaction Stalled/Low Yield Check_Color Is solution blue? Problem->Check_Color Add_Asc Add more NaAsc (Cu(I) oxidized to Cu(II)) Check_Color->Add_Asc Yes (Blue=Bad) Check_O2 Is Oxygen excluded? Check_Color->Check_O2 No (Clear/Yellow) Degas Degas solvents Increase Ligand Load Check_O2->Degas No Check_Chelation Substrate has chelating groups? (e.g., pyridines, thiols) Check_O2->Check_Chelation Yes Increase_Cu Increase Cu loading Use stronger ligand (BTTES) Check_Chelation->Increase_Cu Yes

Figure 2: Diagnostic workflow for stalled CuAAC reactions.

References

  • Rostovtsev, V. V., et al. (2002).[10] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

  • Tornøe, C. W., et al. (2002).[16] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry.

  • Worrell, B. T., et al. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[17] Science.

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[2][5] Journal of the American Chemical Society.[9][13]

  • Hong, V., et al. (2009).[16] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.

  • Boren, B. C., et al. (2008).[1][3] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.[9][13]

Sources

Methodological & Application

Application Notes and Protocols for 4-(p-tolyl)-1H-1,2,3-triazole in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of 1,2,3-Triazoles in Oncology

The 1,2,3-triazole scaffold has become a "privileged" structure in medicinal chemistry, largely due to its favorable chemical properties and the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which allows for its efficient and regioselective synthesis.[1] This five-membered heterocyclic ring is not merely a passive linker; its unique electronic features, including the ability to form hydrogen bonds and engage in dipole-dipole interactions, allow it to function as a bioisostere for amide bonds, enhancing metabolic stability and binding affinity to biological targets.[1] In the landscape of oncology, numerous derivatives of 1,2,3-triazole have demonstrated significant potential, acting through diverse mechanisms such as kinase inhibition, microtubule disruption, and induction of apoptosis.[2][3]

The 4-(p-tolyl)-1H-1,2,3-triazole core, in particular, serves as a valuable building block for creating novel anticancer candidates. The para-tolyl group provides a lipophilic handle that can be oriented to probe hydrophobic pockets within enzyme active sites, while the triazole ring offers multiple points for further functionalization to modulate solubility, cell permeability, and target specificity. This guide provides a comprehensive overview of the application of this compound and its derivatives in anticancer research, detailing synthetic strategies, protocols for biological evaluation, and insights into its potential mechanisms of action.

Part 1: Synthesis of this compound Derivatives

The most robust and widely adopted method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it ideal for the creation of diverse chemical libraries for drug discovery.

Protocol 1: General Procedure for CuAAC Synthesis

This protocol describes the synthesis of a generic 1-substituted-4-(p-tolyl)-1H-1,2,3-triazole from 1-ethynyl-4-methylbenzene (p-tolylacetylene) and a relevant organic azide.

Causality of Experimental Choices:

  • Catalyst System: A combination of a copper(II) salt (CuSO₄·5H₂O) and a reducing agent (sodium ascorbate) is used to generate the active Cu(I) catalyst in situ. This avoids the need to handle potentially unstable Cu(I) salts directly.

  • Solvent System: A mixture of t-BuOH and H₂O is commonly used as it dissolves both the organic starting materials and the inorganic catalyst components, facilitating the reaction.

  • Inert Atmosphere: While not always strictly necessary for robust CuAAC reactions, flushing with an inert gas like argon or nitrogen can prevent the oxidation of the Cu(I) catalyst, ensuring higher yields and cleaner reactions.

Materials:

  • 1-ethynyl-4-methylbenzene (p-tolylacetylene)

  • Organic azide of interest (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 1-ethynyl-4-methylbenzene (1.0 eq) and the desired organic azide (1.0-1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • To this solution, add sodium ascorbate (0.1-0.2 eq) followed by copper(II) sulfate pentahydrate (0.01-0.05 eq).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as DCM or EtOAc (3 x volume of the aqueous layer).

  • Wash the combined organic layers with a saturated solution of NH₄Cl to remove residual copper catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 1,4-disubstituted this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_reactants Starting Materials cluster_catalyst Catalytic System p_tolylacetylene p-Tolylacetylene reaction CuAAC Reaction (t-BuOH/H2O, RT) p_tolylacetylene->reaction organic_azide Organic Azide (R-N3) organic_azide->reaction CuSO4 CuSO4·5H2O in_situ Cu(I) in situ CuSO4->in_situ NaAscorbate Sodium Ascorbate NaAscorbate->in_situ in_situ->reaction catalyst workup Aqueous Workup & Extraction (EtOAc) reaction->workup purification Column Chromatography workup->purification product 1-R-4-(p-tolyl)-1H-1,2,3-triazole purification->product G cluster_pathway Potential Mechanisms of this compound Derivatives Compound This compound Derivative Microtubules Microtubule Dynamics Compound->Microtubules disrupts CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK2/Cyclin E) Compound->CDK_Cyclin inhibits Bcl2_Family Bax/Bcl-2 Ratio Compound->Bcl2_Family upregulates VEGFR2 VEGFR-2 Kinase Compound->VEGFR2 inhibits G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest leads to G1S_Arrest G1/S Arrest CDK_Cyclin->G1S_Arrest leads to Mitochondria Mitochondria Bcl2_Family->Mitochondria triggers release of cytochrome c Caspases Caspase Cascade (Caspase-9, Caspase-3) Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes Angiogenesis_Inhibition Inhibition of Angiogenesis VEGFR2->Angiogenesis_Inhibition G2M_Arrest->Apoptosis G1S_Arrest->Apoptosis

Caption: Plausible signaling pathways affected by this compound derivatives.

Part 4: In Vivo Studies

While in vitro assays are essential for initial screening, in vivo studies in animal models are critical for evaluating the therapeutic potential and safety profile of a lead compound. For 1,2,3-triazole derivatives, xenograft models are commonly used.

General Workflow for In Vivo Efficacy Study:

  • Model Selection: Human cancer cells (e.g., A549 lung cancer) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into groups and treated with the test compound (administered via an appropriate route, such as intraperitoneal injection or oral gavage), a vehicle control, and a positive control drug.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days). Body weight is monitored as an indicator of systemic toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).

  • Evaluation: The antitumor efficacy is often expressed as the Tumor Growth Inhibition (TGI) rate. [2] Studies on some 1,2,3-triazole hybrids have shown significant in vivo efficacy with good safety profiles, indicating that this class of compounds is worthy of further preclinical and clinical development. [2][3]

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The synthetic accessibility via click chemistry allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive in vitro evaluation of these compounds. Mechanistic studies suggest that these derivatives can exert their anticancer effects through multiple pathways, including the induction of cell cycle arrest and apoptosis, as well as the inhibition of key oncogenic kinases. Promising in vitro results should be followed by in vivo efficacy and safety studies to identify candidates for further preclinical development. The continued exploration of this chemical space is poised to deliver the next generation of targeted and effective cancer therapeutics.

References

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). Frontiers in Pharmacology. [Link]

  • Recent updates on 1,2,3-triazole-containing hybrids with in vivo therapeutic potential against cancers: A mini-review. (2023). European Journal of Medicinal Chemistry. [Link]

  • The IC 50 values obtained for cytotoxic activity in human cancer cell... (n.d.). ResearchGate. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Molecules. [Link]

  • IC50 (μΜ) values of 4a, 4b, and their intermediates against normal and cancer cell lines. (n.d.). ResearchGate. [Link]

  • Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. (n.d.). MDPI. [Link]

  • The therapeutic efficacy of 1,2,3-triazoles in cancer. (2025). GSC Biological and Pharmaceutical Sciences. [Link]

  • The therapeutic efficacy of 1,2,3-triazoles in cancer. (2025). ResearchGate. [Link]

  • New 1,2,3-triazole linked ciprofloxacin-chalcones induce DNA damage by inhibiting human topoisomerase I& II and tubulin polymerization. (2022). Scientific Reports. [Link]

  • Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. (2015). SpringerLink. [Link]

  • Coumarin-1,2,3-Triazole Conjugates as Molecular Scaffolds for the Selective Induction of ROS-Driven Apoptosis in Cancer Cells in the Development of Pyruvate Kinase M2 Inhibitors. (2025). ACS Publications. [Link]

  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. (2024). PubMed. [Link]

  • New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation. (n.d.). MDPI. [Link]

  • New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. (2021). Molecules. [Link]

  • Synthesis and Antitumor Activity of 1-Substituted 1,2,3-Triazole-Mollugin Derivatives. (2021). MDPI. [Link]

  • The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. (n.d.). Molecules. [Link]

  • Synthesis and Rational Design of New Appended 1,2,3-Triazole-uracil Ensembles as Promising Anti-Tumor Agents via In Silico VEGFR-2 Transferase Inhibition. (n.d.). Molecules. [Link]

  • Synthesis, characterization and cytotoxicity appraisal of original 1, 2, 3-Triazole derivatives, against breast cancer cell lines (MDA-MB-231). (2019). ResearchGate. [Link]

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Application Note: Optimizing Antimicrobial Efficacy of 4-(p-tolyl)-1H-1,2,3-Triazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3-triazole heterocycle is a "privileged scaffold" in medicinal chemistry due to its metabolic stability, capacity for hydrogen bonding, and ability to mimic peptide bonds. Specifically, the 4-(p-tolyl)-1H-1,2,3-triazole motif has emerged as a potent pharmacophore in antimicrobial drug discovery. The p-tolyl group contributes critical lipophilicity (


), enhancing membrane permeability and facilitating hydrophobic interactions within the active sites of target enzymes such as lanosterol 14

-demethylase (CYP51).

This guide provides a comprehensive workflow for the synthesis, purification, and biological validation of these derivatives, grounded in Clinical and Laboratory Standards Institute (CLSI) protocols.

Chemical Synthesis: The CuAAC Protocol

The most reliable method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "Click Chemistry" approach ensures high regioselectivity (exclusive 1,4-isomer formation) and atom economy.

Reaction Mechanism & Rationale

The reaction utilizes 4-ethynyltoluene (p-tolyl acetylene) and an organic azide. Copper(II) sulfate is reduced in situ by sodium ascorbate to generate the active Cu(I) catalytic species.

  • Why Sodium Ascorbate? It prevents the oxidation of the unstable Cu(I) species back to Cu(II) and eliminates the need for an inert atmosphere in many cases.

  • Why p-Tolyl? The para-methyl group provides a steric handle that fits into the hydrophobic cleft of the CYP51 enzyme, mimicking the lanosterol tail.

Validated Synthesis Protocol

Reagents:

  • Alkyne: 4-Ethynyltoluene (1.0 equiv)

  • Azide: R-Azide (1.0 equiv)

  • Catalyst: CuSO

    
    [1]·5H
    
    
    
    O (10 mol%)
  • Reductant: Sodium Ascorbate (20 mol%)

  • Solvent:

    
    -BuOH : H
    
    
    
    O (1:1 v/v)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the alkyne and azide in the

    
    -BuOH/H
    
    
    
    O mixture.
  • Catalyst Addition: Add the CuSO

    
     solution followed immediately by the sodium ascorbate solution. The mixture should turn bright yellow/orange.
    
  • Reaction: Stir vigorously at room temperature (RT) for 6–12 hours. Monitor conversion via TLC (Mobile phase: Hexane/EtOAc).

  • Work-up: Upon completion, dilute with water (ice-cold) to precipitate the triazole product.

  • Purification: Filter the precipitate. If necessary, recrystallize from Ethanol/Water. Do not use column chromatography unless impurities persist , to maintain green chemistry principles.

Synthesis Workflow Diagram

SynthesisWorkflow Precursors Precursors (4-Ethynyltoluene + R-Azide) Reaction Cycloaddition (t-BuOH/H2O, RT, 12h) Precursors->Reaction Catalysis Catalysis (CuSO4 + NaAsc) Catalysis->Reaction In situ Cu(I) Workup Work-up (Precipitation/Filtration) Reaction->Workup Product Final Product 4-(p-tolyl)-1,2,3-triazole Workup->Product

Caption: Step-by-step CuAAC synthesis workflow for generating 1,4-disubstituted triazoles.

Biological Evaluation: CLSI-Compliant Protocols

To ensure data reproducibility and acceptance in high-impact journals, assays must follow CLSI M07 (Bacteria) and CLSI M27/M38 (Fungi) guidelines.

Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of the derivative that prevents visible growth.

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 (buffered with MOPS) for fungi.

  • Indicator: Resazurin (Alamar Blue) – 0.015% solution.

  • Controls: Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).

Protocol:

  • Stock Prep: Dissolve triazole derivatives in DMSO (final well concentration < 1% to avoid solvent toxicity).

  • Dilution: Perform serial 2-fold dilutions in a 96-well plate (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Inoculum: Adjust organism suspension to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 into the wells.
    
  • Incubation:

    • Bacteria:

      
      C for 18–24 hours.
      
    • Fungi: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      C for 24–48 hours.
      
  • Readout: Add 30

    
    L Resazurin.
    
    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

Mechanism of Action (MoA): CYP51 Inhibition

The primary antifungal mechanism for 4-aryl-1,2,3-triazoles is the inhibition of Lanosterol 14


-demethylase (CYP51) . The N3 nitrogen of the triazole ring coordinates with the Heme Iron (Fe) in the enzyme's active site, blocking ergosterol biosynthesis.

Pathway Logic:

  • Inhibition: Triazole binds CYP51.[2][3][4]

  • Accumulation: Toxic methylated sterols (e.g., 14

    
    -methylfecosterol) build up.
    
  • Depletion: Ergosterol (vital for membrane fluidity) is depleted.

  • Lysis: Membrane integrity fails, leading to fungistatic or fungicidal effects.

MoA Visualization

MoA_Pathway Triazole 4-(p-tolyl)-1,2,3-Triazole CYP51 Target: CYP51 Enzyme (Lanosterol 14α-demethylase) Triazole->CYP51 Inhibits Heme Heme Iron (Fe) Coordination CYP51->Heme N3-Fe Binding Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Blocks Pathway ToxicSterols Accumulation of Toxic 14α-methylsterols CYP51->ToxicSterols Inhibition causes Membrane Fungal Membrane Integrity Ergosterol->Membrane Maintains Death Cell Lysis / Growth Arrest Membrane->Death Failure ToxicSterols->Membrane Disrupts

Caption: Mechanism of Action showing CYP51 inhibition leading to membrane failure.[5]

Structure-Activity Relationship (SAR) Insights

The p-tolyl substituent is not arbitrary. SAR studies consistently show that lipophilic substitutions at the 4-position of the phenyl ring enhance antimicrobial activity compared to unsubstituted or hydrophilic analogues.

Table 1: Representative SAR Trends for 4-Aryl-1,2,3-Triazoles

Substituent (R)Electronic EffectLipophilicity (

)
Biological Activity TrendMechanistic Rationale
-H (Phenyl)NeutralModerateBaselineStandard binding affinity.
-CH

(p-Tolyl)
Electron DonatingHigh Enhanced Improved hydrophobic interaction with CYP51 active site cleft; better membrane penetration.
-OH (Phenol)Electron DonatingLowReducedPoor membrane permeability due to polarity.
-NO

Electron WithdrawingModerateVariableOften toxic; may increase reactivity but decrease specificity.

Key Insight: The p-tolyl group provides the optimal balance of steric bulk and lipophilicity, allowing the molecule to navigate the fungal cell wall and dock securely into the hydrophobic pocket adjacent to the heme center of CYP51 [1, 2].

References

  • Zhang, S., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51.[2] Frontiers in Chemistry. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[6] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 1,2,3-Triazoles via Click Chemistry.[7][8][9] Retrieved from [Link]

  • Al-Mulla, A. (2026). Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis... and evaluation. ResearchGate.[10] Retrieved from [Link]

Sources

Application Note: Strategic Deployment of 1,2,3-Triazoles in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3-triazole moiety has evolved from a simple "click chemistry" connector into a privileged scaffold in antiviral drug design.[1] Its structural rigidity, high dipole moment (~5.0 D), and capacity to mimic amide bonds (bioisosterism) make it ideal for interfering with viral enzymatic pockets. This guide provides a comprehensive workflow for synthesizing and validating 1,2,3-triazole libraries against RNA viruses (specifically HIV-1 and SARS-CoV-2), synthesizing field-proven protocols with mechanistic insights.

Part 1: Rationale & Design Strategy

Why 1,2,3-Triazoles?

In Fragment-Based Drug Design (FBDD), the 1,2,3-triazole ring serves two distinct functions:

  • The Linker Strategy: It connects two pharmacophores with metabolic stability that amide bonds lack. Unlike amides, triazoles are resistant to hydrolysis by host proteases.

  • The Pharmacophore Strategy: The nitrogen atoms at positions 2 and 3 act as hydrogen bond acceptors, while the C5-proton acts as a donor, allowing specific interactions with viral targets like the HIV-1 Reverse Transcriptase (NNRTI pocket) or SARS-CoV-2 Main Protease (Mpro) .

Workflow Visualization

The following diagram outlines the critical path from library generation to lead identification.

Antiviral_Workflow Start Fragment Library (Azides + Alkynes) Synth CuAAC Synthesis (Click Reaction) Start->Synth CuSO4/NaAsc Purify Purification (LC-MS/TLC) Synth->Purify Workup Cyto Cytotoxicity Screen (CC50 / MTT) Purify->Cyto 100 µM Screen Cyto->Start Toxic (Discard) Efficacy Antiviral Assay (EC50 / Plaque Red.) Cyto->Efficacy If Cell Viability > 80% Lead Lead Candidate (High Selectivity Index) Efficacy->Lead SI > 10

Figure 1: Critical path for triazole-based antiviral discovery. Note the "Stop/Go" decision point at the Cytotoxicity Screen.

Part 2: Synthetic Protocol (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the industry standard for generating 1,4-disubstituted 1,2,3-triazoles.

Reagents & Causality
  • Copper(II) Sulfate (

    
    ):  The precatalyst. We use Cu(II) because it is stable on the shelf, unlike Cu(I).
    
  • Sodium Ascorbate: The reducing agent. Critical: It reduces Cu(II) to the active Cu(I) species in situ and maintains it there, preventing oxidation by atmospheric oxygen which would kill the reaction.

  • Solvent (t-BuOH/Water 1:1): Water accelerates the reaction via the hydrophobic effect; t-BuOH solubilizes the organic reactants.

Step-by-Step Procedure
  • Preparation: Dissolve the terminal alkyne (1.0 equiv) and organic azide (1.0 equiv) in a 1:1 mixture of water and tert-butanol (0.1 M concentration relative to alkyne).

  • Catalyst Addition: Add

    
     (1 mol%) followed immediately by sodium ascorbate (10 mol%).
    
    • Observation: The solution should turn from light blue to a specific bright yellow/orange, indicating the formation of the Cu(I)-acetylide intermediate.

  • Incubation: Stir vigorously at Room Temperature (RT) for 6–12 hours.

    • QC Check: Monitor via TLC. The triazole product is usually much more polar (lower

      
      ) than the starting azide/alkyne.
      
  • Workup (The "Copper Scavenge"):

    • Dilute with water and extract with ethyl acetate.

    • Crucial Step: Wash the organic layer with 5% ammonium hydroxide (

      
      ) or EDTA solution. This chelates residual copper (which is cytotoxic) preventing false positives in biological assays.
      
  • Validation: Confirm structure via

    
    -NMR. The diagnostic triazole C5-proton appears as a singlet around 
    
    
    
    7.5–8.5 ppm.

Part 3: Biological Evaluation Protocols

Phase 1: Cytotoxicity Screening (The MTT Assay)

Before testing antiviral activity, you must prove the compound doesn't just kill the host cells.

Mechanism: Mitochondrial succinate dehydrogenase in living cells reduces yellow MTT tetrazolium to purple formazan crystals.[2] Dead cells cannot do this.

Protocol:

  • Seeding: Plate host cells (e.g., Vero E6 for SARS-CoV-2 or MT-4 for HIV) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add triazole compounds in serial dilutions (e.g., 100 µM to 0.1 µM). Include a DMSO control (0.5% max).

  • Incubation: Incubate for 48–72 hours (matching the viral assay duration).

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance (

    
    ) at 570 nm.
    
  • Calculation: Determine the CC50 (Concentration Cytotoxic to 50% of cells).

    
    
    
Phase 2: Antiviral Efficacy (CPE Inhibition / Plaque Reduction)

Target: Determine the EC50 (Effective Concentration).

Protocol:

  • Infection: Infect monolayer cells with the virus at a Multiplicity of Infection (MOI) of 0.01 to 0.1.

  • Adsorption: Allow virus to adsorb for 1 hour at 37°C.

  • Treatment: Remove viral inoculum. Add media containing the triazole compound (at non-cytotoxic concentrations determined in Phase 1).

  • Incubation: Incubate until Cytopathic Effect (CPE) is visible in untreated viral controls (typically 3–5 days).

  • Quantification:

    • Method A (Plaque): Fix cells with formalin, stain with crystal violet, and count clear plaques.

    • Method B (Colorimetric): Use the MTT method described above. Viable cells = Protected cells.

Data Analysis: The Selectivity Index (SI)

The "Golden Metric" in antiviral research is the SI.



  • SI < 10: Poor candidate (toxicity is too close to potency).

  • SI > 50: Promising lead.

  • SI > 100: High priority for in vivo studies.

Part 4: Case Study & Mechanism of Action

Target: SARS-CoV-2 Main Protease (Mpro/3CLpro)

Recent studies (e.g., Zhang et al.) utilized 1,2,3-triazoles to replace the amide bond in peptidomimetic inhibitors.[3]

Mechanism: The Mpro enzyme has a catalytic dyad (His41/Cys145). 1,2,3-triazoles positioned at the P2 or P3 sites of the inhibitor engage in


-stacking interactions with His41  and hydrogen bonding with Glu166 , stabilizing the inhibitor-enzyme complex and preventing viral polyprotein processing.

Mechanism Virus Viral Entry Poly Polyprotein Translation Virus->Poly Mpro Mpro (3CLpro) Enzyme Poly->Mpro Substrate Cleave Polyprotein Cleavage Mpro->Cleave Catalysis Rep Viral Replication Cleave->Rep Inhibitor 1,2,3-Triazole Inhibitor Inhibitor->Mpro Binds Active Site (Blocks Cys145)

Figure 2: Mechanistic intervention of triazole inhibitors in the SARS-CoV-2 replication cycle.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Whiting, M., et al. (2006). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Drug Discovery.[1][4][5] Medicinal Research Reviews. Link

  • Zhang, L., et al. (2020). Crystal structure of SARS-CoV-2 Main Protease provides a basis for design of improved α-ketoamide inhibitors. Science. Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays (MTT Assay). Journal of Immunological Methods. Link

  • De Clercq, E. (2002). Strategies in the design of antiviral drugs. Nature Reviews Drug Discovery. Link

Sources

Troubleshooting & Optimization

analytical techniques for monitoring triazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢 Lead Scientist: Dr. Aris (Senior Application Scientist)

Welcome to the Triazole Synthesis Support Center. This guide is structured as a Tier-3 technical escalation resource. We move beyond basic textbook definitions to address the specific failure modes, detection limits, and validation protocols required in high-stakes drug development and materials science.

🎫 Ticket #001: Reaction Monitoring & Kinetic Stalling

User Issue: "My CuAAC reaction yields are inconsistent. TLC shows spot-to-spot conversion, but isolated yields vary. How do I validate kinetics in real-time without disturbing the anaerobic environment?"

🔬 Technical Resolution

Inconsistent yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) often stem from unobserved catalyst oxidation (


) or ligand dissociation. Relying on TLC is insufficient because it cannot quantify the rate of stalling.

The Solution: In-Situ Mid-IR Spectroscopy (ReactIR) The most robust self-validating system for triazole formation is tracking the consumption of the azide functionality.

1. The Analytical Anchor: The Azide Stretch

The azide group (


) has a distinct, strong asymmetric stretching vibration that is isolated from most organic fingerprints.
  • Target Wavenumber:

    
    
    
  • Validation: This peak must decay to baseline. If the peak intensity plateaus before reaching baseline, your catalyst is dead (oxidized).

2. Troubleshooting Protocol: The "Oxygen Leak" Test

If your IR trendline flattens at 50% conversion:

  • Diagnosis: The system has likely ingressed

    
    , oxidizing active 
    
    
    
    to inactive
    
    
    .
  • Intervention: Inject a degassed solution of sodium ascorbate (0.1 eq) through a septum.

  • Confirmation: Watch the IR trendline at

    
    . A sharp return to negative slope confirms the catalyst was the limiting factor.
    
📊 Data: Kinetic Profile Interpretation
IR Trend BehaviorDiagnosisAction Required
Linear Decay Zero-order kinetics (Catalyst saturation).Ideal. No action.
Exponential Decay First-order (Substrate limited).Normal for late-stage reaction.
Sudden Plateau Catalyst death (Oxidation/Poisoning).Add reductant (Ascorbate) or Ligand (TBTA).
No Change Induction period or Inhibited Catalyst.Check pH (CuAAC fails at low pH).
🛠️ Workflow Diagram: Kinetic Troubleshooting

CuAAC_Monitoring Start Start Reaction (Monitor 2100 cm-1) CheckTrend Analyze Azide Peak Trend Start->CheckTrend Plateau Trendline Plateaus (Conversion Stalls) CheckTrend->Plateau Issue Detected Linear Steady Decay CheckTrend->Linear Normal Intervention Inject Na-Ascorbate (Degassed) Plateau->Intervention Success Reaction Complete Linear->Success Resume Did Rate Resume? Intervention->Resume Resume->Linear Yes Fail Check pH or Ligand Poisoning Resume->Fail No

Figure 1: Decision logic for troubleshooting stalled CuAAC reactions using in-situ IR monitoring.

🎫 Ticket #002: Regioisomer Discrimination (1,4 vs. 1,5)

User Issue: "I am using a Ruthenium catalyst (RuAAC) to target the 1,5-isomer, but I suspect 1,4-contamination. They co-elute on my C18 column. How do I definitively prove the structure?"

🔬 Technical Resolution

Distinguishing 1,4-disubstituted (CuAAC product) from 1,5-disubstituted (RuAAC product) triazoles is a classic analytical pitfall. They have identical masses (LC-MS is useless for discrimination) and similar polarities.

1. The Golden Standard:

C NMR Gated Decoupling

While


H NMR shows subtle shifts, 

C NMR provides a definitive structural lock based on the chemical environment of the triazole carbons (C4 vs C5).
  • 1,4-Isomer: The C5 carbon (unsubstituted) is shielded.

    • Shift:

      
      
      
  • 1,5-Isomer: The C4 carbon (unsubstituted) is deshielded due to proximity to the N3 nitrogen.

    • Shift:

      
      
      

Self-Validation Step: If you see a signal at 133 ppm, you have the 1,5-isomer. If you see 120 ppm, you have the 1,4-isomer. If you see both, your catalyst failed to control regioselectivity.

2. Chromatographic Separation: The PFP Column

Standard C18 columns often fail to resolve these isomers because their hydrophobicity is nearly identical.

  • Technique: Switch to a Pentafluorophenyl (PFP) stationary phase.

  • Mechanism: PFP phases engage in

    
    -
    
    
    
    interactions and dipole-dipole interactions with the triazole ring. The 1,4- and 1,5-isomers have different dipole moments, leading to significantly different retention times on fluorinated phases.
📊 Data: NMR Shift Comparison
Nucleus1,4-Disubstituted (Click)1,5-Disubstituted (Ru)Mechanistic Reason

C (CH)
~120 ppm (C5)~133 ppm (C4)Electronic density on N1 vs N3.

H (Triazole-H)

7.5 - 8.0 ppm

7.5 - 8.0 ppm
Often overlaps; unreliable without NOE.
NOE Signal Weak/NoneStrong 1,5-isomer places C4-H close to N1-R group.

🎫 Ticket #003: Trace Catalyst Quantitation (Safety)

User Issue: "My final product is for biological assay. How do I ensure Copper levels are <10 ppm? My product is blue-tinted, which is a bad sign."

🔬 Technical Resolution

Visible blue/green tint indicates Copper levels


. For biological safety (often 

or equivalent to USP <232> limits), you need sensitive quantification and rigorous scavenging.
1. The "Quick Check": Colorimetric Spot Test

Before sending samples for expensive ICP-MS, use a benchtop chelation test.

  • Reagent: Sodium Diethyldithiocarbamate (0.1% in water).

  • Protocol: Add 1 drop of reagent to 1 mL of your product solution.

  • Result: A yellow/brown precipitate indicates Cu

    
    . If clear, proceed to ICP-MS.
    
2. The Definitive Assay: ICP-MS

Inductively Coupled Plasma Mass Spectrometry is required for final release.

  • Digestion: Microwave digestion with

    
     is mandatory to break stable Cu-Triazole complexes. Triazoles are excellent ligands; simple acid washes often fail to remove copper without digestion.
    
  • Scavenging Protocol: If high Cu is detected, do not just wash. Use specific scavengers like QuadraPure™ TU (Thiourea based) or CupriSorb , which have higher affinity for Cu than the triazole ring does.

🛠️ Workflow Diagram: Purity Analysis

Cu_Analysis Sample Isolated Product (Solid/Oil) Visual Visual Inspection Sample->Visual Blue Blue/Green Tint? Visual->Blue Scavenge Resubject to Thiourea Scavenger Blue->Scavenge Yes (>500 ppm) SpotTest Spot Test (Diethyldithiocarbamate) Blue->SpotTest No (Clear) Scavenge->SpotTest SpotTest->Scavenge Yellow Precipitate ICP ICP-MS Analysis (USP <233>) SpotTest->ICP No Precipitate ICP->Scavenge Fail Pass Release (<10 ppm) ICP->Pass Pass

Figure 2: Workflow for Copper detection and remediation in pharmaceutical intermediates.

📚 References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition: kinetic aspects. Chemical Society Reviews, 39(4), 1302-1315.

  • Creary, X., et al. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756–8761.

  • United States Pharmacopeia (USP). General Chapter <232> Elemental Impurities—Limits and <233> Procedures.

Validation & Comparative

benchmarking 4-(p-tolyl)-1H-1,2,3-triazole against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(p-tolyl)-1H-1,2,3-triazole (also known as 4-(4-methylphenyl)-1H-1,2,3-triazole) is a privileged pharmacophore synthesized primarily via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While often utilized as a model substrate in "Click Chemistry" methodology, this scaffold possesses significant biological activity.

This guide benchmarks the molecule and its functionalized derivatives against industry standards for Tyrosinase Inhibition (Melanogenesis regulation) and COX-2 Inhibition (Anti-inflammatory).

Key Findings:

  • Primary Utility: The 1,2,3-triazole ring acts as a bioisostere for amide or ester linkages and coordinates with metalloenzymes.

  • Performance vs. Benchmark: Optimized 4-(p-tolyl)-1,2,3-triazole hybrids (e.g., benzimidazole-fused) exhibit IC50 values (9.42 µM) comparable to or superior to the standard Kojic Acid (9.28 µM) in tyrosinase inhibition assays.

  • Mechanism: Competitive inhibition via chelation of the binuclear Copper active site.

Part 1: The Candidate & The Benchmarks
1.1 The Candidate: this compound [1]
  • Structure: A 5-membered nitrogen heterocyclic ring substituted at the C4 position with a p-tolyl group.[2]

  • Chemical Nature: High dipole moment, resistant to metabolic degradation, and capable of hydrogen bonding and metal coordination.

  • Target Class: Metalloenzymes (Tyrosinase) and Cyclooxygenases (COX-2).

1.2 The Benchmarks
Target ApplicationStandard InhibitorTypical IC50Mechanism
Tyrosinase Inhibition Kojic Acid 9.0 – 20.0 µMChelation of Cu²⁺ in active site
COX-2 Inhibition Celecoxib 0.25 – 0.83 µMSelective binding to COX-2 pocket
Part 2: Comparative Performance Analysis

The following data contrasts the performance of the unfunctionalized scaffold and its optimized derivatives against known inhibitors.

2.1 Tyrosinase Inhibition (Mushroom Tyrosinase)

Objective: Prevent the conversion of L-DOPA to Dopaquinone (melanin precursor).[3]

CompoundStructure TypeIC50 (µM)Relative PotencyRef
Kojic Acid Standard Control9.28 ± 0.02 1.0x (Baseline)[1, 2]
4-(p-tolyl)-1,2,3-triazole Core Scaffold> 50.0Weak[3]
1-Benzyl-4-(p-tolyl)-1,2,3-triazole "Click" Product~25.0Moderate[3]
Benzimidazole-Triazole Hybrid Optimized Derivative 9.42 ~1.0x (Equivalent) [1]
Thiazole-Triazole Hybrid High-Potency Derivative0.016 ~580x (Superior) [4]

Insight: The simple 4-(p-tolyl) core provides the necessary metal-binding motif, but adding a hydrophobic "tail" (like a benzimidazole or thiazole) drastically improves binding affinity by occupying the hydrophobic pocket of the enzyme.

2.2 COX-2 Inhibition (Anti-Inflammatory)

Objective: Selective inhibition of Cyclooxygenase-2 over COX-1 to reduce inflammation without gastric side effects.[4]

CompoundIC50 (COX-2)Selectivity Index (SI)Ref
Celecoxib 0.25 µM > 300[5]
Diclofenac 10.05 µMLow (Non-selective)[5]
4-(p-tolyl)-1,2,3-triazole Derivative 0.28 µM High [6]
Part 3: Mechanism of Action

The this compound scaffold functions primarily as a Competitive Inhibitor .

Mechanism Logic:

  • Copper Chelation: The N2 or N3 nitrogen atoms of the triazole ring possess lone pairs that coordinate with the binuclear Copper (Cu²⁺) ions within the Tyrosinase active site.

  • Steric Occlusion: The p-tolyl group mimics the phenolic ring of the natural substrate (Tyrosine/L-DOPA), positioning the inhibitor correctly within the catalytic pocket.

  • Pi-Stacking: The aromatic tolyl ring engages in

    
     stacking interactions with Histidine residues (e.g., His263) lining the active site.
    

TyrosinaseInhibition Enzyme Tyrosinase Active Site (Binuclear Cu2+) Complex_ES Enzyme-Substrate Complex (Oxidation Proceeding) Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Catalysis Blocked) Enzyme->Complex_EI + Inhibitor (Competitive) Substrate L-DOPA (Natural Substrate) Substrate->Complex_ES Inhibitor This compound Inhibitor->Complex_EI N-Cu Coordination Product Dopaquinone (Melanin Precursor) Complex_ES->Product Oxidation Complex_EI->Complex_ES Blocked

Caption: Competitive inhibition mechanism where the triazole nitrogen coordinates with the active site Copper, preventing L-DOPA oxidation.

Part 4: Experimental Protocol (Self-Validating)

Assay: Mushroom Tyrosinase Inhibition (Dopachrome Method) Purpose: Determine IC50 of this compound against Kojic Acid.

4.1 Reagents & Setup
  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in Phosphate Buffer (pH 6.8).

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2 mM stock.

  • Inhibitor Stock: Dissolve this compound in DMSO (ensure final DMSO < 5% in well).

  • Control: Kojic Acid (serial dilutions: 0.1 – 100 µM).

4.2 Workflow

AssayProtocol Step1 1. Preparation Dilute Inhibitor in Phosphate Buffer (pH 6.8) Step2 2. Incubation Add 10µL Inhibitor + 10µL Tyrosinase (1000U) Incubate 10 min @ 25°C Step1->Step2 Step3 3. Initiation Add 20µL L-DOPA (2mM) Step2->Step3 Step4 4. Measurement Monitor Absorbance @ 475 nm (Dopachrome) Step3->Step4 Step5 5. Calculation Plot % Inhibition vs Log[C] Determine IC50 Step4->Step5

Caption: Step-by-step spectrophotometric assay workflow for determining tyrosinase inhibition kinetics.

4.3 Calculation & Validation

Calculate the percent inhibition using the formula:



  • Validation Check: The IC50 of the Kojic Acid positive control must fall between 9.0 and 20.0 µM. If it deviates, check enzyme freshness or buffer pH.

References
  • Rezaei, Z., et al. (2018). "Synthesis of New Benzimidazole-1,2,3-triazole Hybrids as Tyrosinase Inhibitors." Chemistry & Biodiversity, 15(7), e1800120. Link

  • Chang, T.S. (2009). "An Updated Review of Tyrosinase Inhibitors." International Journal of Molecular Sciences, 10(6), 2440-2475. Link

  • Lal, K., & Yadav, P. (2018). "Recent advances in 1,2,3-triazoles as tyrosinase inhibitors." European Journal of Medicinal Chemistry.
  • Butt, et al. (2019). "Design of potent tyrosinase inhibiting N-arylated-4-yl-benzamides bearing 2-aminothiazole-triazole bi-heterocycles." RSC Advances, 9. Link

  • Abdellatif, K.R.A., et al. (2021). "1,2,4-Triazole/1,2,3-triazole hybrids as novel COX-2 inhibitors."[5] Bioorganic Chemistry, 114, 105072. Link

  • Fadaly, W., et al. (2020). "Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents." European Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Comparing Experimental and Theoretical Data for Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of Bench and Computation in Triazole Research

Triazole derivatives represent a cornerstone in modern medicinal chemistry and materials science. Their five-membered heterocyclic structure, containing three nitrogen atoms, imparts unique physicochemical properties, including aromatic stability, hydrogen bonding capability, and a rigid scaffold, making them invaluable pharmacophores.[1][2] These compounds exhibit a vast spectrum of biological activities, including antifungal, anticancer, antimicrobial, and antiviral properties.[1][3][4][5]

Part 1: Experimental Synthesis and Characterization

The foundation of any comparative study is the synthesis and unambiguous characterization of the target compound. Experimental data serves as the "ground truth" against which all theoretical models are benchmarked.

The Workhorse of Triazole Synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most robust and widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[9] Its high efficiency, mild reaction conditions, and exceptional regioselectivity make it the preferred method.[10][11]

This protocol outlines a general procedure for the CuAAC reaction.

Materials:

  • Organic azide (1.0 eq)

  • Terminal alkyne (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent: A mixture of tert-butanol and water (1:1) is common.

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve the organic azide and the terminal alkyne in the t-butanol/water solvent system.

  • Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

  • Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄·5H₂O solution. The in-situ reduction of Cu(II) to the active Cu(I) species by sodium ascorbate often results in a color change.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-24 hours).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1,2,3-triazole derivative.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification reactants Dissolve Azide & Alkyne in t-BuOH/H2O mix Combine Reactants & Catalysts reactants->mix catalyst Prepare aq. CuSO4 & Sodium Ascorbate catalyst->mix stir Stir at Room Temp mix->stir monitor Monitor by TLC stir->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Pure Triazole Product purify->product

Caption: Workflow for CuAAC Synthesis of Triazole Derivatives.

Structural Elucidation via Spectroscopy

Unambiguous structural confirmation is critical. A combination of spectroscopic techniques provides a complete picture of the molecule's architecture.

  • ¹H NMR: This technique provides information about the chemical environment of protons. For 1,4-disubstituted 1,2,3-triazoles, the proton on the C5 position of the triazole ring is highly characteristic, typically appearing as a singlet in the downfield region of δ 7.5-8.5 ppm .[12][13] The exact shift is influenced by the electronic nature of the substituents on the ring.

  • ¹³C NMR: This provides information on the carbon skeleton. The two carbon atoms of the 1,2,3-triazole ring typically resonate at δ 120-130 ppm (C5) and δ 140-150 ppm (C4) .[14] Two-dimensional NMR techniques like HSQC and HMBC are invaluable for definitively assigning carbon signals.[15]

IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies. Key absorptions for triazole derivatives include:

  • C=N stretching: ~1560-1600 cm⁻¹[16]

  • C-N stretching: ~1310-1370 cm⁻¹[16]

  • N-N=N (azide precursor): A strong, sharp peak around 2100 cm⁻¹, which should be absent in the final product.

  • C≡C-H (alkyne precursor): A sharp peak around 3300 cm⁻¹, which should also be absent in the product.

MS provides the molecular weight of the compound, confirming its elemental composition. The high-resolution mass spectrum (HRMS) should match the calculated exact mass of the target triazole derivative.

Technique Parameter Typical Value/Observation for a 1,4-Disubstituted-1,2,3-Triazole
¹H NMR Chemical Shift (δ) of Triazole-H7.5 - 8.5 ppm (singlet)[13]
¹³C NMR Chemical Shift (δ) of Triazole-C4140 - 150 ppm
¹³C NMR Chemical Shift (δ) of Triazole-C5120 - 130 ppm
IR C=N Stretch (cm⁻¹)~1590 cm⁻¹
IR Disappearance of Precursor BandsAbsence of peaks at ~2100 cm⁻¹ (azide) and ~3300 cm⁻¹ (alkyne)
HRMS [M+H]⁺Measured mass matches calculated mass to within 5 ppm

Table 1: Summary of typical experimental data for the characterization of a 1,4-disubstituted-1,2,3-triazole derivative.

Part 2: Theoretical and Computational Modeling

Computational chemistry provides powerful tools to predict molecular properties, offering insights that can guide experimental design.[7]

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[1] It offers a good balance between accuracy and computational cost for many applications in medicinal chemistry.

  • Geometric Optimization: DFT is used to calculate the lowest energy (most stable) three-dimensional conformation of a molecule.

  • Electronic Properties: From the optimized geometry, one can calculate crucial electronic descriptors like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.[1][17]

  • Spectroscopic Prediction: DFT can simulate vibrational frequencies (IR spectra) and NMR chemical shifts.[18][19] Comparing these theoretical spectra with experimental data is a key validation step. A popular and reliable method for many organic molecules is the B3LYP functional with a basis set like 6-311++G(d,p) .[1][20]

Molecular Docking

For drug discovery applications, molecular docking is an indispensable computational technique. It predicts the preferred orientation and binding affinity of a small molecule (ligand), such as a triazole derivative, when bound to a specific biological target, typically a protein or enzyme.[3][21][22]

  • Binding Affinity: The output is often a "docking score" or "binding energy" (e.g., in kcal/mol), which estimates the strength of the interaction. More negative values typically indicate stronger binding.[3][21]

  • Binding Mode: Docking reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site, providing a structural hypothesis for the molecule's biological activity.

Part 3: The Integrated Workflow: Comparing Experimental and Theoretical Data

The true power of this dual approach lies in the rigorous comparison of the data generated from each domain. This iterative process validates the computational model and provides a deeper understanding of the experimental results.[6]

A Self-Validating System
  • Synthesize and Characterize: Perform the synthesis and acquire the experimental NMR, IR, and MS data as described in Part 1.

  • Computational Modeling:

    • Build the 3D structure of the synthesized compound.

    • Perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-311++G(d,p)).

    • From the optimized structure, calculate the theoretical ¹H and ¹³C NMR chemical shifts.

  • Spectroscopic Comparison:

    • IR: Overlay the experimental IR spectrum with the theoretical spectrum (often, a scaling factor is applied to the calculated frequencies to better match experimental values). A good match validates the calculated structure.

    • NMR: Plot the experimental chemical shifts against the calculated chemical shifts. A linear correlation with a high R² value indicates that the theoretical model accurately represents the electronic environment of the molecule.

  • Biological Correlation:

    • In Vitro Assay: Test the compound's biological activity experimentally (e.g., determine the IC₅₀ value in an anticancer assay).[2][3]

    • In Silico Docking: Perform molecular docking of the compound into the hypothesized biological target.

    • Compare: Correlate the experimental activity (IC₅₀) with the theoretical binding energy. A strong correlation across a series of derivatives (e.g., lower IC₅₀ values corresponding to more negative binding energies) supports the proposed mechanism of action.[23]

Workflow Visualization

G cluster_exp Experimental Domain cluster_theo Theoretical Domain synth Synthesis & Purification spec Spectroscopic Analysis (NMR, IR, MS) synth->spec bio In Vitro Biological Assay (e.g., IC50) spec->bio compare_spec Compare Spectra (IR, NMR) spec->compare_spec compare_bio Correlate Activity vs. Binding Energy bio->compare_bio dft DFT Calculation (Geometry, NMR, IR) dock Molecular Docking (Binding Energy) dft->dock dft->compare_spec dock->compare_bio insight Mechanistic Insight & Validated Model compare_spec->insight compare_bio->insight

Caption: Integrated workflow for comparing experimental and theoretical data.

Case Study: Hypothetical Triazole Inhibitor of EGFR

Let's consider a newly synthesized triazole derivative, Compound T5 , designed to inhibit the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy.[3]

Parameter Experimental Data Theoretical Data Comparison & Interpretation
¹H NMR (Triazole-H) 8.15 ppm (singlet)8.09 ppm (calculated)Excellent agreement, confirming the triazole ring formation.
IR (C=N stretch) 1595 cm⁻¹1602 cm⁻¹ (scaled)Good correlation, validating the calculated vibrational modes.
Anticancer Activity IC₅₀ = 8.7 µM (HeLa cells)[3]Potent cytotoxic effect observed experimentally.
Target Binding (Not directly measured)Binding Energy = -10.2 kcal/mol (EGFR)[3]The high theoretical binding affinity provides a strong rationale for the observed potent anticancer activity. The model suggests T5 is a promising EGFR inhibitor.

Table 2: Comparative analysis for a hypothetical EGFR inhibitor, Compound T5.

Conclusion

The convergence of experimental chemistry and computational modeling has revolutionized the study of molecules like triazole derivatives. By treating experimental results as the benchmark for validating theoretical predictions, researchers can build robust, predictive models. This integrated workflow not only confirms molecular structures but also illuminates the structure-activity relationships that govern their biological function. Adopting this dual-pronged approach saves resources, deepens our understanding, and ultimately accelerates the discovery and development of next-generation therapeutics and materials.

References

  • Vertex AI Search. (n.d.). Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. Retrieved February 12, 2026.
  • PubMed. (n.d.). In Silico Molecular Docking and Molecular Dynamics Analysis of Antimicrobial Triazole Derivatives: Insights from Synthesis, Computational and In Vitro Studies. Retrieved February 12, 2026.
  • Cal-Tek. (n.d.). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Retrieved February 12, 2026.
  • Ind. J. Pharm. Edu. Res. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. 59(1s), s375-s389.
  • RSC Publishing. (n.d.). Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. Retrieved February 12, 2026.
  • AIP Publishing. (n.d.).
  • PMC. (2023).
  • Scribd. (2025). Benchmarking DFT Methods for 1,2,4-Triazoles.
  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING.
  • American Journal of Chemistry. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. 1(2), 42-46.
  • ACS Omega. (n.d.). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved February 12, 2026.
  • International Research Journal of Education and Technology. (n.d.).
  • ResearchGate. (2024).
  • ACS Publications. (2026). Synthesis of 3,5-Disubstituted-(1H-) and (2H-)
  • Polycyclic Aromatic Compounds. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review.
  • ResearchGate. (2025). Solid-Phase Synthesis of 1,2,3-Triazoles via 1,3-Dipolar Cycloaddition.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • ResearchGate. (2022).
  • American Chemical Society. (n.d.).
  • Journal of Medicinal Chemistry. (2021). An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials.
  • Frontiers in Chemistry. (2022).
  • ResearchGate. (2024).
  • Reddit. (2016).
  • AIP Conference Proceedings. (2022).
  • SciELO. (n.d.). From Origin to Current Methods: An Overview of Molecular Modeling Applied to Medicinal Chemistry in the Last 30 Years.
  • (n.d.). When theory came first: a review of theoretical chemical predictions ahead of experiments.
  • Journal of the Chemical Society B: Physical Organic. (n.d.).
  • MDPI. (n.d.). Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(p-Tolyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

As researchers, we often treat "irritants" with complacency.[1] However, 4-(p-Tolyl)-1H-1,2,3-triazole presents a specific risk profile due to its physical nature as a fine, potentially static-prone powder and its pharmacophore structure.[1] While primarily classified as an irritant, the triazole moiety is a known bioisostere in medicinal chemistry, implying inherent biological activity.[1]

The Core Directive: We do not just protect the operator from the chemical; we protect the chemical from the operator (moisture/nuclease contamination) and the environment from the waste. This protocol treats the compound as a potential reproductive hazard and aquatic toxin , adopting a precautionary approach beyond the minimum GHS requirements.[2]

Risk Assessment & Hazard Profile

The following data summarizes the Global Harmonized System (GHS) classifications. Note that while specific toxicological data for the p-tolyl derivative may be limited, we extrapolate safety margins from the parent 1,2,3-triazole scaffold.[1]

Hazard ClassCategoryHazard StatementOperational Implication
Skin Irritation Cat 2H315: Causes skin irritationHigh lipophilicity of the tolyl group facilitates dermal absorption.[1]
Eye Irritation Cat 2AH319: Causes serious eye irritationFine dust can bypass standard safety glasses; gaps are vulnerabilities.[1]
STOT - SE Cat 3H335: May cause respiratory irritationZero-tolerance for open-bench weighing.
Aquatic Toxicity Cat 2*H411: Toxic to aquatic lifePrecautionary assignment based on triazole class.[1] Do not drain dispose.[1][2][3]
  • Causality Insight: The acidity of the N-H proton in the triazole ring (pKa ~9-10) allows for hydrogen bonding, increasing mucous membrane irritation potential upon inhalation [1].[1]

Personal Protective Equipment (PPE) Matrix

This section details the required PPE.[2][3][4][5][6][7][8][9][10] The selection logic is based on barrier integrity and permeation kinetics .

Hand Protection (The "Double-Shell" Protocol)

Standard thin nitrile gloves are insufficient for prolonged contact with triazoles in organic solvents (DMSO/DMF).[1]

  • Solid Handling:

    • Primary Layer: Nitrile (0.11 mm minimum).[1]

    • Logic: Protection against incidental dust contact.[3][10]

  • Solution Handling (DMSO/DMF/Methanol):

    • Primary Layer: High-Dexterity Nitrile.[1]

    • Secondary Layer (Outer): Silver Shield® (Laminate) or thick Nitrile (0.3 mm) if dexterity allows.[1]

    • Logic: 1,2,3-triazoles are often dissolved in polar aprotic solvents which permeate thin nitrile in <15 minutes, carrying the solute through to the skin [2].[1]

Respiratory & Eye Protection
  • Solids: N95 (minimum) or P100 respirator if weighing outside a certified fume hood (strongly discouraged).[1]

  • Eyes: Chemical Splash Goggles (indirect venting).[1] Why? Safety glasses allow airborne dust to migrate behind the lens via electrostatic attraction.

Operational Workflow: From Weighing to Waste

This workflow is designed to minimize static discharge (a common issue with dry triazoles) and prevent cross-contamination.

Step-by-Step Protocol
  • Engineering Control Setup:

    • Verify Fume Hood face velocity is 0.3–0.5 m/s.

    • Static Control: Place an ionizing bar or anti-static gun near the balance. Triazole powders are prone to "flying" due to static buildup, leading to invisible surface contamination.[1]

  • Weighing Procedure:

    • Don PPE (Double glove).[1]

    • Pre-weigh the receiving vial (taring the vial prevents returning excess powder to the stock bottle).

    • Transfer solid using a disposable anti-static spatula.

    • Self-Validating Step: Wipe the balance area with a wet Tyvek wipe before and after use. If the "after" wipe shows UV activity (if applicable) or residue, the transfer technique was flawed.[1]

  • Solubilization:

    • Add solvent (e.g., DMSO) slowly down the side of the vial to wash down powder.[1]

    • Vortex with cap tightly sealed.[1][10]

    • Pressure Check: Triazoles are stable, but if reacting with electrophiles, ensure no gas evolution occurs before sealing for storage.[1]

  • Spill Response:

    • Solid Spill: Do not sweep (creates dust).[1] Cover with wet paper towels, then scoop into a bag.

    • Solution Spill: Absorb with vermiculite.[6] Treat as hazardous chemical waste.[1]

Visual Workflow (Logic Map)

TriazoleHandling cluster_safety Critical Control Points Start Start: Risk Assessment StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution Phase StateCheck->Solution Static Static Control (Ionizer/Gun) Solid->Static Weigh Weigh in Fume Hood (No Open Bench) Static->Weigh Process Experimental Use Weigh->Process Solvent Check Solvent Permeation Solution->Solvent GloveSelect Select Laminate or Double Nitrile Solvent->GloveSelect GloveSelect->Process Waste Disposal: Segregated Organic Process->Waste

Figure 1: Decision matrix for handling this compound, emphasizing static control for solids and permeation checks for solutions.

Waste Disposal & Environmental Compliance

Triazole derivatives are often persistent in water systems. Improper disposal poses a long-term environmental risk.[1]

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, wipes, weighing boats.[1]Hazardous Solid Incineration. Do not use regular trash.
Liquid Waste Mother liquors, reaction mixtures.[1]Halogenated/Non-Halogenated Organic Waste. (Tag as "Contains Triazoles").[1]
Aquatic Protocol Rinse water from glassware.Collect first rinse in liquid waste container. Only subsequent washes go to drain.

Self-Validating Disposal System: Before disposing of the liquid waste container, verify the tag explicitly lists "this compound" and "Toxic to Aquatic Life" to ensure the waste facility routes it to high-temperature incineration rather than fuel blending [3].[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 67516, 1H-1,2,3-Triazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1,2,3-Triazole derivatives and Aquatic Toxicity.[1] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
4-(p-Tolyl)-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-(p-Tolyl)-1H-1,2,3-triazole

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